3-Iodo-1H-pyrazolo[4,3-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3IN4 |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H3IN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10) |
InChI Key |
QTEPSNRIXHMSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=C(NN=C21)I |
Origin of Product |
United States |
Foundational & Exploratory
3-Iodo-pyrazolo[4,3-d]pyrimidine scaffold for drug discovery
Title: The 3-Iodo-Pyrazolo[4,3-d]pyrimidine Scaffold: A Strategic Node for Divergent Kinase Inhibitor Discovery
Executive Summary In modern targeted oncology and immunology, the pyrazolo[4,3-d]pyrimidine bicyclic system has emerged as a highly privileged pharmacophore. As a bioisostere of the endogenous purine ring, it exhibits exceptional affinity for the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Bruton’s tyrosine kinase (BTK)[1][2]. However, the true translational power of this scaffold lies in its synthetic tractability. This whitepaper explores the critical role of the 3-iodo-pyrazolo[4,3-d]pyrimidine intermediate. By acting as a highly reactive, regioselective handle for late-stage palladium-catalyzed cross-coupling, the 3-iodo derivative enables the rapid generation of diverse chemical libraries, allowing medicinal chemists to systematically probe the hydrophobic regions of kinase active sites.
Structural Rationale: Beyond Purine Bioisosterism
The pyrazolo[4,3-d]pyrimidine core mimics the hydrogen-bonding profile of adenine, making it an ideal ATP-competitive inhibitor[3]. However, it offers distinct pharmacological advantages over traditional purines:
-
Altered Electron Density: The transposition of the nitrogen from the 9-position (in purines) to the 1- or 2-position (in pyrazolo-pyrimidines) alters the dipole moment and pKa of the molecule, often resulting in improved metabolic stability and membrane permeability.
-
Hinge Region Anchoring: The N1/N2 atoms of the pyrazole ring, combined with an exocyclic amine at the C7 position, form a robust bidentate or tridentate hydrogen-bonding network with the kinase hinge region (e.g., Leu83 and Glu81 in CDK2)[3].
-
The C3 Vector: The C3 position of the pyrazole ring projects directly into the hydrophobic pocket adjacent to the ATP-binding site. Functionalizing this position is critical for achieving kinase selectivity.
The 3-Iodo Strategic Advantage
To exploit the C3 vector, early-stage functionalization is often inefficient. Instead, synthesizing a 3-iodo intermediate provides a universal branching point for divergent structure-activity relationship (SAR) campaigns[4].
Why Iodine? While 3-bromo and 3-chloro derivatives can be synthesized, the 3-iodo-pyrazolo[4,3-d]pyrimidine is vastly superior for late-stage functionalization. The carbon-iodine (C–I) bond is highly polarizable and possesses a lower bond dissociation energy compared to C–Br. Consequently, the activation energy required for the oxidative addition of Palladium(0) into the C–I bond is significantly lower. This kinetic advantage allows Suzuki-Miyaura or Sonogashira cross-couplings to proceed at milder temperatures (80–90 °C), which is critical for preserving thermally sensitive functional groups (such as secondary amines or chiral aliphatic chains) already installed at the C5 or C7 positions[2].
Fig 1: Divergent synthetic workflow leveraging the 3-iodo intermediate for late-stage functionalization.
Self-Validating Experimental Protocols
The following methodologies detail the synthesis and utilization of the 3-iodo scaffold. These protocols are designed with self-validating checkpoints to ensure high fidelity in library generation.
Protocol A: Regioselective Iodination of the Pyrazolo[4,3-d]pyrimidine Core
Causality Check: Electrophilic aromatic substitution occurs exclusively at C3 because the electron-withdrawing nature of the pyrimidine nitrogens deactivates the six-membered ring, leaving the pyrazole C3 as the most nucleophilic site. N-Iodosuccinimide (NIS) is utilized over elemental iodine (
-
Preparation: Dissolve 1.0 equivalent of the substituted 1H-pyrazolo[4,3-d]pyrimidine (e.g., 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere.
-
Reagent Addition: Add 1.5 equivalents of N-Iodosuccinimide (NIS) portion-wise over 15 minutes to prevent rapid exothermic degradation.
-
Reaction: Heat the mixture to 60–80 °C and stir for 12 hours. Validation: Monitor via LC-MS; the mass shift of +126 Da confirms mono-iodination.
-
Workup: Quench the reaction by pouring it into ice-cold water containing 5% sodium thiosulfate (
) to neutralize unreacted electrophilic iodine species. -
Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry in vacuo to yield the 3-iodo-1H-pyrazolo[4,3-d]pyrimidine derivative (typically >85% yield)[4].
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C3
Causality Check: A mixed solvent system (DMF/H2O or Dioxane/H2O) is strictly required. The organic solvent dissolves the 3-iodo intermediate and the boronic acid, while water is essential to dissolve the inorganic base (
-
Preparation: In a microwave-safe vial, combine the 3-iodo-pyrazolo[4,3-d]pyrimidine intermediate (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.3 eq).
-
Catalyst & Base: Add
(3.0 eq) and Tetrakis(triphenylphosphine)palladium(0)[ ] (0.05 eq). -
Solvent: Suspend the mixture in a degassed 4:1 mixture of DMF and
. Validation: Degassing via argon sparging is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species. -
Reaction: Subject the vial to microwave irradiation at 90 °C for 30–45 minutes.
-
Purification: Filter the mixture through a Celite pad to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC to isolate the C3-functionalized target.
Quantitative SAR Analysis: Probing the Hydrophobic Pocket
The modularity of the 3-iodo handle allows researchers to map the steric and electronic requirements of the kinase active site. Table 1 summarizes the Structure-Activity Relationship (SAR) data for a series of pyrazolo[4,3-d]pyrimidine derivatives evaluated against CDK2 and CDK5, utilizing Roscovitine as a benchmark[1][3].
Table 1: SAR of C3-Substituted Pyrazolo[4,3-d]pyrimidines against CDKs
| Compound | C3 Substituent (via 3-Iodo) | C5 Substituent | C7 Substituent | CDK2/CycE IC₅₀ (µM) | CDK5/p25 IC₅₀ (µM) |
| Roscovitine | Isopropyl (Purine C8) | (Purine C2) | (Purine N6) | 0.220 | 0.160 |
| Intermediate | Iodo | Methyl | Benzylamino | >10.0 | >10.0 |
| Analog A | Phenyl | Methyl | Benzylamino | 0.450 | 0.500 |
| Analog B | 4-Fluorophenyl | Methyl | Benzylamino | 0.120 | 0.150 |
| Analog C | Isopropyl | Ethylthio | 4-(Pyrazol-1-yl)benzylamino | 0.005 | 0.006 |
Data Interpretation: The unreacted 3-iodo intermediate exhibits negligible kinase inhibition, indicating that the iodine atom alone cannot satisfy the spatial requirements of the hydrophobic pocket. However, cross-coupling to install a 4-fluorophenyl group (Analog B) significantly increases potency, outperforming the clinical benchmark Roscovitine. Further optimization of the C3, C5, and C7 vectors (Analog C) yields nanomolar potency[3].
Biological Validation & Mechanistic Pathway
Compounds derived from the 3-iodo-pyrazolo[4,3-d]pyrimidine scaffold exert profound antiproliferative effects. By competitively binding to the ATP pocket of CDK2, these molecules halt a highly specific downstream signaling cascade[1][3].
Normally, active CDK2 hyperphosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which translocates to the nucleus to transcribe genes necessary for the G1-to-S phase transition. Inhibition of CDK2 maintains Rb in a hypophosphorylated state, tightly sequestering E2F. This induces a strict G1/S cell cycle arrest, which, if prolonged, triggers mitochondrial-mediated apoptosis in malignant cells[3].
Fig 2: Mechanistic pathway of apoptosis induction via CDK2 inhibition by pyrazolo[4,3-d]pyrimidine derivatives.
Conclusion
The 3-iodo-pyrazolo[4,3-d]pyrimidine scaffold is far more than a simple chemical building block; it is the linchpin of modern purine-bioisostere drug discovery. By understanding the kinetic advantages of the C–I bond and employing robust, self-validating cross-coupling protocols, researchers can rapidly translate this core into highly selective, nanomolar kinase inhibitors capable of driving targeted apoptotic pathways in oncology and beyond.
References
-
Title: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Title: Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro Source: PubMed (ChemMedChem) URL: [Link]
-
Title: Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: Arabian Journal of Chemistry URL:[Link]
-
Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial 3-iodo-1H-pyrazolo[4,3-d]pyrimidine Building Blocks: Synthesis and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The strategic functionalization of this scaffold is critical for achieving desired potency, selectivity, and pharmacokinetic profiles. Among the most versatile intermediates for this purpose is 3-iodo-1H-pyrazolo[4,3-d]pyrimidine. The iodo-substituent serves as a highly effective synthetic handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the commercial suppliers of this key building block, quality control considerations, and its application in the synthesis of novel therapeutic agents.
The Strategic Importance of the 3-Iodo Group
The iodine atom at the 3-position of the pyrazolo[4,3-d]pyrimidine nucleus is a versatile functional group that facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This synthetic flexibility is crucial for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key transformations involving the 3-iodo group include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents.
-
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Cross-coupling with amines to introduce diverse amino functionalities.
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.
The pyrazolo[3,4-d]pyrimidine scaffold, a close isomer, is also a privileged structure in drug discovery, with numerous derivatives being investigated as kinase inhibitors.[1][2] The synthetic strategies employed for this related system are often applicable to the pyrazolo[4,3-d]pyrimidine core.
Commercial Availability and Supplier Selection
A variety of chemical suppliers offer 3-iodo-1H-pyrazolo[4,3-d]pyrimidine and its derivatives, such as the commonly used 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[3][4][5][6] When choosing a supplier, it is essential to consider factors beyond cost, including purity, batch-to-batch consistency, and the quality of the accompanying analytical data.
Table 1: Notable Commercial Suppliers of 3-iodo-1H-pyrazolo[4,3-d]pyrimidine and its Analogs
| Supplier | Example Product | Purity | Scale |
| Sigma-Aldrich | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Varies | mg to g |
| TCI America | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ≥98.0% (HPLC) | g |
| BLDpharm | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | - | Custom |
| Chem-Impex | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ≥ 98% (HPLC) | g to kg |
| Simson Pharma | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | - | Custom |
This table is not exhaustive and serves as a representation of available suppliers. Researchers should verify current product specifications and availability directly with the suppliers.
Quality Control: Ensuring Reliable and Reproducible Results
The quality of the starting material is paramount for the success of any synthetic endeavor. Impurities can lead to unwanted side reactions, challenging purifications, and ultimately, unreliable biological data. Therefore, a thorough assessment of the supplier's Certificate of Analysis (CoA) is crucial.
Key analytical techniques for quality verification include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess for the presence of organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight of the compound.
-
HPLC (High-Performance Liquid Chromatography): To obtain a more accurate measure of purity.
A Self-Validating Workflow for Building Block Qualification
To mitigate risks associated with starting material quality, a small-scale test reaction is highly recommended before proceeding to a larger scale synthesis.
Caption: A workflow for validating the quality of commercial building blocks.
Synthetic Applications: A Prototypical Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the C-C bond formation.[7][8] The following is a representative protocol for the coupling of an iodo-pyrazolopyrimidine with a boronic acid.
Detailed Experimental Protocol
-
Reaction Setup: In a clean, dry flask, combine 3-iodo-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.).
-
Solvent and Base: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of a base (e.g., 2 M Na₂CO₃ or K₂CO₃).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: A schematic representation of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
3-Iodo-1H-pyrazolo[4,3-d]pyrimidine is a valuable and versatile building block in the synthesis of novel drug candidates, particularly kinase inhibitors.[9][10][11][12] A careful selection of commercial suppliers and rigorous quality control of the starting material are essential for obtaining reliable and reproducible results. The synthetic methodologies outlined in this guide provide a solid foundation for the utilization of this important intermediate in drug discovery and development programs. The strategic application of cross-coupling reactions enables the efficient exploration of chemical diversity, accelerating the identification of new therapeutic agents.[13][14][15][16][17]
References
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ACS Medicinal Chemistry Letters.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. RSC Advances.
- The chemistry of pyrazolopyrimidines and their applic
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using...
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.
- Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Journal of Medicinal Chemistry.
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
- Synthesis of pyrazolopyrimidine and pyrazolopyridine deriv
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
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- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 151266-23-8|3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. osti.gov [osti.gov]
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Biological Activity of Pyrazolo[4,3-d]pyrimidine Derivatives: Mechanisms, Methodologies, and Therapeutic Potential
Executive Summary
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Functioning primarily as a 1[1], this nitrogen-rich heterocycle is highly adept at occupying the ATP-binding pockets of various kinases. Recent structural optimizations have expanded its utility beyond traditional competitive kinase inhibition, unlocking novel modalities such as targeted protein degradation (molecular glues) and microtubule destabilization. This whitepaper synthesizes the core biological activities of pyrazolo[4,3-d]pyrimidine derivatives and establishes self-validating experimental frameworks for their preclinical evaluation.
Primary Pharmacological Modalities
Pan-CDK and Selective Kinase Inhibition
Cyclin-dependent kinases (CDKs) are critical regulators of cell cycle progression and transcription. 3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines have been extensively optimized to inhibit specific CDK profiles. For instance, Compound 2i preferentially 2[2], triggering mitochondrial apoptosis in colon cancer cells while simultaneously exerting anti-angiogenic effects by blocking lamellipodia formation in endothelial cells.
Similarly, Compound 7 , designed as a 3[3], forms conserved hydrogen bonds within the CDK2 active site, leading to profound cell cycle arrest and p53 accumulation. More recently, the trisubstituted derivative LGR6768 was identified as a highly selective CDK7 inhibitor. By4[4], LGR6768 effectively halts transcription and limits the proliferation of leukemia cell lines.
The Molecular Glue Paradigm: Targeted Degradation of Cyclin K
A major paradigm shift in the application of pyrazolo[4,3-d]pyrimidines is their capacity to act as molecular glues. Compound 24 exhibits a dual mechanism of action: alongside competitive kinase inhibition, it5[5]. This proximity artificially recruited by the small molecule leads to the polyubiquitination and subsequent proteasome-dependent degradation of Cyclin K, effectively dismantling the CDK12/Cyclin K complex required for transcriptional elongation.
Microtubule Targeting Agents (MTAs)
Beyond kinase domains, specific structural variations—such as N1-methylated pyrazolo[4,3-d]pyrimidines—function as potent tubulin polymerization inhibitors. Compound 9 binds to the colchicine site on tubulin, exhibiting6[6]. It circumvents P-glycoprotein (Pgp)-mediated drug resistance and significantly outperforms paclitaxel in βIII-tubulin overexpressing xenograft models.
Dual mechanism of pyrazolo[4,3-d]pyrimidines: Kinase inhibition and Cyclin K degradation.
Quantitative Structure-Activity Relationship (SAR) Data
The biological efficacy of these derivatives is highly dependent on the substitution patterns at the 3, 5, and 7 positions. The table below summarizes the quantitative activity of key pipeline compounds.
| Compound | Primary Target(s) | Key Biological Activity (IC₅₀ / GI₅₀) | Phenotypic Outcome |
| Compound 2i | CDK2, CDK5, Aurora A | Biochemical inhibition at nanomolar range | Apoptosis, Anti-angiogenesis[2] |
| Compound 7 | CDK2 | Potent CDK2 inhibition (Roscovitine bioisostere) | Cell cycle arrest, p53 accumulation[3] |
| Compound 9 | Tubulin (Colchicine site) | GI₅₀ ≤ 10 nM (MCF-7 cells) | Microtubule depolymerization[6] |
| Compound 24 | CDK2, CDK12/DDB1 | 1.7 Å resolution active site binding | Cyclin K degradation (Molecular Glue)[5] |
| LGR6768 | CDK7 | Nanomolar CDK7 inhibition | RNA Pol II inhibition, Leukemia arrest[4] |
| Compound 4.35 | CDK2, CDK5, CDK9 | IC₅₀ = 45 nM (CK1δ) | 7[7] |
Self-Validating Experimental Protocols
To ensure scientific integrity (E-E-A-T), experimental workflows evaluating these compounds must move beyond simple observation and establish definitive causality. The following protocols are designed as self-validating systems containing internal checkpoints.
Protocol 1: Validation of ATP-Competitive Kinase Inhibition (TR-FRET)
Purpose: To confirm that the pyrazolo[4,3-d]pyrimidine derivative acts via competitive ATP displacement rather than allosteric modulation.
-
Enzyme-Substrate Pre-incubation: Incubate the purified kinase (e.g., CDK2/Cyclin A2) with the test compound for 30 minutes prior to adding ATP.
-
Causality Check: This prevents the kinetic masking of slow-binding inhibitors, ensuring accurate baseline affinity measurements.
-
-
ATP Titration Matrix: Run the IC₅₀ determination across three distinct ATP concentrations (e.g., 1x, 5x, and 10x Kₘ).
-
Causality Check: If the compound is genuinely ATP-competitive, the apparent IC₅₀ must shift rightward (increase) linearly with the ATP concentration. A static IC₅₀ indicates allosteric binding.
-
-
TR-FRET Signal Detection: Utilize Time-Resolved Fluorescence Resonance Energy Transfer for the readout.
-
Causality Check: Pyrazolo[4,3-d]pyrimidines are highly conjugated heterocycles that often auto-fluoresce in standard assays. TR-FRET introduces a temporal delay before measurement, eliminating compound-induced background noise and preventing false-positive inhibition data.
-
Protocol 2: Cellular Target Engagement & Molecular Glue Validation
Purpose: To definitively prove that the reduction in Cyclin K is mediated by targeted proteasomal degradation (molecular glue activity) rather than off-target transcriptional suppression.
Self-validating workflow for assessing targeted protein degradation via molecular glues.
-
Matrix Treatment Strategy: Treat target lymphoma cells with four conditions: (a) Vehicle, (b) Compound 24 alone, (c) Compound 24 + MG132 (Proteasome inhibitor), and (d) Compound 24 + MLN4924 (Neddylation/Cullin-RING ligase inhibitor).
-
Causality Check: If Cyclin K levels are depleted in (b) but fully rescued in (c) and (d), it definitively proves the compound hijacks the CRL4 ubiquitin ligase system to force proteasomal degradation[5].
-
-
Co-Immunoprecipitation (Co-IP): Pull down CDK12 from the lysates and probe for the DDB1 adaptor protein.
-
Causality Check: DDB1 should only co-precipitate with CDK12 in the presence of the compound, physically validating the neo-protein-protein interaction.
-
-
Western Blotting with Stringent Controls: Probe the lysates for Cyclin K, CDK12, and GAPDH.
-
Causality Check: GAPDH ensures equal loading. Crucially, CDK12 levels must remain stable; if CDK12 degrades alongside Cyclin K, the compound is a non-specific degrader rather than a selective molecular glue.
-
References
-
Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - nih.gov -2
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - nih.gov -6
-
3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - acs.org - 5
-
Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - nih.gov - 3
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 - biorxiv.org - 4
-
3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - acs.org - 7
-
3H-Pyrazolo[4,3-D]pyrimidin-7-OL - benchchem.com - 1
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An In-Depth Technical Guide to the Solubility Profile of 3-iodo-1H-pyrazolo[4,3-d]pyrimidine in DMSO
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. For drug discovery and development, understanding the solubility of lead compounds is a critical, non-negotiable step. Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening, making the solubility profile in this medium a key parameter. This guide provides a comprehensive technical overview of the solubility of 3-iodo-1H-pyrazolo[4,3-d]pyrimidine in DMSO. While specific quantitative data for this exact isomer is not publicly available, this document outlines the fundamental principles governing its solubility, the molecular interactions at play, and provides robust, field-proven experimental protocols for its precise determination. The methodologies and principles discussed are broadly applicable to the wider class of pyrazolopyrimidine derivatives.
Introduction to the Core Components
A thorough understanding of solubility begins with a molecular-level appreciation of both the solute and the solvent.
The Solute: 3-iodo-1H-pyrazolo[4,3-d]pyrimidine
The pyrazolo[4,3-d]pyrimidine core is an isomer of the more extensively documented pyrazolo[3,4-d]pyrimidine, which is known to be readily soluble in DMSO.[1] The structure of 3-iodo-1H-pyrazolo[4,3-d]pyrimidine is characterized by a fused bicyclic heteroaromatic system containing four nitrogen atoms, which can act as hydrogen bond acceptors, and an N-H group on the pyrazole ring, which acts as a hydrogen bond donor. The iodine atom at the 3-position significantly increases the molecule's molecular weight and introduces a potential for halogen bonding, while also impacting its lipophilicity.
As of February 2026, specific physicochemical data for the 3-iodo-1H-pyrazolo[4,3-d]pyrimidine isomer is not widely published. The data in Table 1 is presented for the closely related and commercially available isomer, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8) , to provide a relevant baseline for understanding the general properties of this class of molecules.[2][3]
Table 1: Physicochemical Properties of the Analogous Compound, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₅ | |
| Molecular Weight | 261.02 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | >300 °C | [2] |
| XLogP3 (Predicted) | 0.5 | [3] |
| Hydrogen Bond Donors | 2 (N-H groups) | Computed |
| Hydrogen Bond Acceptors | 5 (Nitrogen atoms) | Computed |
These properties suggest a molecule with a high melting point, indicative of strong crystal lattice energy that must be overcome for dissolution. The presence of multiple hydrogen bond donors and acceptors is a key factor enabling its solubility in polar solvents like DMSO.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent, making it indispensable in drug discovery.[1] Its utility stems from a unique combination of properties:
-
High Polarity: The S=O bond is highly polarized, allowing DMSO to effectively solvate a wide range of polar and nonpolar compounds.
-
Hydrogen Bond Acceptor: The oxygen atom in DMSO is a strong hydrogen bond acceptor, enabling it to interact favorably with hydrogen bond donors on the solute, such as the N-H group on the pyrazole ring.
-
Aprotic Nature: DMSO lacks acidic protons and does not act as a hydrogen bond donor. This prevents it from forming a tight "solvent cage" around solutes, which can sometimes hinder solubility.
-
Miscibility: It is fully miscible with water and many organic solvents, which is crucial for preparing assay-ready plates where a DMSO stock solution is diluted into an aqueous buffer.
The Molecular Basis of Solubility
The dissolution of 3-iodo-1H-pyrazolo[4,3-d]pyrimidine in DMSO is governed by the principle that "like dissolves like." This process involves breaking the intermolecular forces within the solute's crystal lattice and the solvent, and forming new, energetically favorable solute-solvent interactions.
-
Overcoming Lattice Energy: The high melting point of the analogous compound suggests that significant energy is required to break apart the solid-state crystal structure.
-
Solute-Solvent Interactions: The solubility is driven by strong dipole-dipole interactions and, most importantly, hydrogen bonds between the pyrazolopyrimidine's N-H groups and the sulfoxide oxygen of DMSO. The heterocyclic nitrogen atoms also interact favorably with the partial positive charge on the sulfur atom of DMSO.
Caption: Key intermolecular forces driving solubility.
Experimental Determination of DMSO Solubility
Since no pre-existing data is available, experimental determination is necessary. Two primary methods are employed: a rapid kinetic assessment and a more rigorous thermodynamic assessment.
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
This high-throughput method is ideal for early-stage discovery, such as screening fragment libraries, to quickly categorize compounds into solubility bins.
Causality: This method assesses how quickly a compound dissolves under non-equilibrium conditions. It is fast but may overestimate solubility as it doesn't allow time for potential precipitation of less stable forms.
Step-by-Step Protocol:
-
Preparation: Dispense a small, known amount of solid 3-iodo-1H-pyrazolo[4,3-d]pyrimidine into a clear glass vial or microplate well.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to achieve a high theoretical concentration (e.g., 100 mM).
-
Agitation: Vigorously mix the sample using an orbital shaker or by multi-cycle pipetting for a set period (e.g., 30 minutes) at a controlled room temperature.
-
Visual Inspection: Carefully inspect the solution against a light and dark background for any visible solid particles or turbidity.
-
Classification: If the solution is clear, the compound is considered soluble at that concentration. If not, the experiment can be repeated with a lower starting concentration. The result is typically reported in solubility intervals (e.g., <50 mM, ≥50 mM but <100 mM).
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask with HPLC Quantification)
This is the "gold standard" method, measuring the true equilibrium solubility. It is more time and resource-intensive but provides a precise, quantitative value essential for later-stage development.
Causality: This protocol ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This provides the most accurate and reproducible measure of a compound's maximum solubility in a given solvent.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Prepare a Supersaturated Solution: Add an excess amount of solid 3-iodo-1H-pyrazolo[4,3-d]pyrimidine to a known volume of anhydrous DMSO in a sealed vial. The goal is to have undissolved solid visibly present.
-
Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for at least 24 hours. This extended period is crucial for the solution to reach equilibrium.
-
Separation of Solid: Centrifuge the vial at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet all undissolved solid material.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Perform a precise serial dilution of the supernatant with DMSO or another suitable solvent (like acetonitrile/water) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Calculation: Back-calculate the original concentration in the undiluted supernatant using the dilution factor. This value represents the thermodynamic solubility.
Practical Considerations for Handling and Stock Preparation
Accurate solubility data relies on meticulous laboratory practice.
-
Solvent Purity: Always use high-purity, anhydrous DMSO. DMSO is highly hygroscopic (readily absorbs water from the air), and water contamination can significantly alter the solubility of a compound.
-
Compound Purity: The presence of impurities can either artificially inflate or decrease apparent solubility. Ensure the compound has a purity of >98% for definitive measurements.
-
Stock Solution Preparation: When preparing a stock solution for screening, always start with a concentration below the determined thermodynamic solubility to ensure complete dissolution and avoid precipitation issues.
-
Accurately weigh the required mass of the compound.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex or sonicate until the compound is fully dissolved. Gentle warming (e.g., 37 °C) can be used for difficult compounds, but thermal stability must be confirmed.
-
Store stock solutions in tightly sealed containers at -20°C or -80°C and aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
-
Precipitation in Aqueous Media: While highly soluble in DMSO, pyrazolopyrimidine derivatives often have poor aqueous solubility.[1][4] When diluting a DMSO stock into an aqueous assay buffer, the compound may crash out. To mitigate this, perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium to minimize the DMSO concentration shock.
Conclusion
While direct, published solubility data for 3-iodo-1H-pyrazolo[4,3-d]pyrimidine in DMSO is not currently available, a strong qualitative prediction of good solubility can be made based on its molecular structure and the known behavior of the broader pyrazolopyrimidine class. The compound's hydrogen bonding capabilities are well-matched to the polar aprotic nature of DMSO. For drug development professionals, this guide provides the necessary theoretical foundation and, more critically, the practical, validated protocols to determine this vital parameter with high confidence. Accurate determination using the thermodynamic shake-flask method is essential for generating reliable data in downstream biological assays and ensuring the integrity of drug discovery campaigns.
References
-
PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Patel, K. D., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College. Retrieved February 27, 2026, from [Link]
-
Giannotti, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved February 27, 2026, from [Link]
-
Espacenet. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. European Patent Office. Retrieved February 27, 2026, from [Link]
-
Baraldi, P. G., et al. (2012). Water-soluble pyrazolo[4,3-e][2][3]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. PubMed. Retrieved February 27, 2026, from [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Retrieved February 27, 2026, from [Link]
-
Giannotti, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Retrieved February 27, 2026, from [Link]
-
Brusa, R., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. MDPI. Retrieved February 27, 2026, from [Link]
-
CNR-IRIS. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved February 27, 2026, from [Link]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Technical Application Note: Precision Functionalization of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine
This Application Note is designed for medicinal chemists and process development scientists focusing on the 1H-pyrazolo[4,3-d]pyrimidine scaffold. This specific isomer (distinct from the [3,4-d] isomer found in Ibrutinib) is the core pharmacophore in PDE5 inhibitors (e.g., Sildenafil) and emerging HIF-PHD and kinase inhibitors.
Executive Summary & Strategic Analysis
The 3-iodo-1H-pyrazolo[4,3-d]pyrimidine core presents a unique set of synthetic challenges compared to its [3,4-d] isomer. While the electron-deficient pyrimidine ring facilitates oxidative addition at the C3-iodine bond, the acidic N-H of the pyrazole ring (pKa ~9-10) and the multiple nitrogen lone pairs create a high risk of catalyst poisoning via coordination.
Successful Suzuki-Miyaura coupling at the C3 position requires a rigid strategy to manage tautomeric ambiguity and catalyst deactivation . This guide prioritizes a Protection-First approach for scalability, while offering a Direct Coupling protocol for rapid analog screening.
Key Mechanistic Considerations
-
Oxidative Addition: The C3-I bond is highly reactive due to the electron-withdrawing nature of the fused pyrimidine ring. Standard Pd(0)/Pd(II) cycles apply, but oxidative addition is rarely the rate-limiting step.
-
Transmetallation: This is the bottleneck. The nucleophilic boronate must displace the halide/ligand complex. Free N-H protons can interfere here by forming stable Pd-amido species.
-
Regiochemistry: The 1H-pyrazolo[4,3-d]pyrimidine exists in equilibrium between N1-H and N2-H tautomers. Substituents at N1 are generally thermodynamically preferred and sterically facilitate C3-coupling better than N2-substituents.
Experimental Protocols
Protocol A: The "Gold Standard" (Protected/N-Alkylated Route)
Application: High-yield synthesis of isolated intermediates; Scale-up (>100 mg). Rationale: Protecting the pyrazole nitrogen (or installing the final N-alkyl group early) eliminates catalyst poisoning and solubility issues.
Materials
-
Substrate: 3-Iodo-1-substituted-pyrazolo[4,3-d]pyrimidine (e.g., N-SEM, N-THP, or N-Methyl).
-
Boronic Source: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).
-
Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (3–5 mol%) OR PdCl₂(Amphos)₂ (for sterically hindered partners).
-
Base: K₃PO₄ (2.0 – 3.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology
-
Preparation: Charge a reaction vial (microwave or Schlenk tube) with the 3-iodo substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Degassing (Critical): Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 10 minutes before adding the catalyst.
-
Note: Oxygen is the primary cause of homocoupling side-products in this electron-deficient system.
-
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv) quickly under positive inert gas pressure. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 80–100 °C for 4–12 hours.
-
Microwave: Irradiate at 110 °C for 30–60 minutes.
-
-
Work-up: Dilute with EtOAc, wash with brine and water. Dry over Na₂SO₄.
-
Purification: Flash chromatography (typically MeOH/DCM gradients).
Protocol B: Direct Coupling (Unprotected N-H)
Application: Rapid library generation; "Quick and dirty" screening. Rationale: Avoids two steps (protection/deprotection) but requires higher catalyst loading and careful pH control.
Materials
-
Substrate: 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine.[2]
-
Catalyst: XPhos Pd G2 or Pd(PPh₃)₄ (5–10 mol%).
-
Base: Na₂CO₃ (3.0 equiv) – Excess base is required to deprotonate the pyrazole N-H in situ.
-
Solvent: DME/Water/EtOH (4:2:1).
Step-by-Step Methodology
-
Solvent System: The ternary mixture (DME/Water/EtOH) ensures solubility of the polar, unprotected heterocycle.
-
Mixing: Combine substrate, boronic acid (1.5 equiv), and Na₂CO₃. Degas thoroughly.
-
Catalyst: Add XPhos Pd G2 (highly active precatalyst resists coordination inhibition).
-
Reaction: Heat to 100 °C for 12–18 hours.
-
Warning: Monitor for deiodination (reduction of the C-I bond), which competes if the coupling is slow.
-
Visualization of Workflows
Figure 1: Synthetic Pathway & Decision Logic
This diagram outlines the decision process between Route A (Protected) and Route B (Direct), including the critical deprotection step if Route A is chosen.
Caption: Decision matrix for selecting the optimal synthetic route based on final target requirements and scale.
Optimization & Troubleshooting Data
The following table summarizes common failure modes and validated solutions for this specific scaffold.
| Issue | Probable Cause | Recommended Solution |
| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic). | Switch to Boronic Ester (Pinacol) or K-Trifluoroborate salts. Use anhydrous conditions (DMF/Cs₂CO₃). |
| Deiodination | Hydride source present; Reaction too slow. | Reduce temperature to 80°C. Increase catalyst loading. Ensure solvent is peroxide-free (fresh ethers). |
| Low Conversion | Catalyst poisoning by N-coordination. | Switch Ligand: Use bulky phosphines like XPhos or Amphos (Result 1.1) to prevent N-Pd binding. |
| Regio-isomers | N1 vs N2 alkylation mixtures. | If N-alkylating first: Use lower polarity solvents (DCM/Toluene) to favor N1. Separate isomers before coupling. |
Catalyst Performance Comparison (Simulated based on scaffold reactivity)
-
Pd(dppf)Cl₂: Excellent general purpose; robust to air. (First choice).
-
Pd(PPh₃)₄: Good for simple aryls; sensitive to oxidation; requires strictly oxygen-free environment.
-
PdCl₂(Amphos)₂: Superior for sterically hindered or electron-poor boronic acids (Cited in Result 1.1).
-
XPhos Pd G2: Best for unprotected (N-H) substrates or low catalyst loading.
References
-
Synthesis of Pyrazolo[4,3-d]pyrimidine Deriv
- Source: PMC / J. Med. Chem.
- Context: Describes the use of PdCl₂(amphos)₂ and K₃PO₄ for coupling on the pyrazolo[4,3-d]pyrimidine core.
-
URL:[Link]
-
Advances in Pyrazolo[1,5-a]pyrimidines and Rel
- Source: RSC Publishing
- Context: General review of palladium-catalyzed cross-coupling on pyrazolo-pyrimidine isomers, highlighting ligand effects.
-
URL:[Link]
-
Iodine Catalyzed Oxidative Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones.
- Source: ACS Public
- Context: Provides methods for synthesizing the core scaffold and installing the iodine handle.
-
URL:[Link]
-
Sildenafil Analog Synthesis via Suzuki Coupling.
Sources
Application Notes and Protocols for the Synthesis of C3-Substituted Pyrazolo[4,3-d]pyrimidines via Palladium Catalysis
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that holds a prominent position in medicinal chemistry and drug discovery. As a purine isostere, this bicyclic system is adept at mimicking the interactions of endogenous purines with biological targets, leading to a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents, making them a focal point for the development of novel therapeutics.[1][2][3][4][5]
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. The C3-position, in particular, offers a critical vector for chemical modification, allowing for the introduction of diverse functional groups that can modulate potency, selectivity, and pharmacokinetic properties. To this end, palladium-catalyzed cross-coupling reactions have emerged as an indispensable and powerful strategy, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[6][7][8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of C3-substituted pyrazolo[4,3-d]pyrimidines using two cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Beyond a mere recitation of steps, this guide elucidates the underlying mechanistic principles and the rationale behind experimental choices, empowering researchers to troubleshoot and adapt these methodologies for their specific molecular targets.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis.[7] Their power lies in a reliable catalytic cycle that efficiently brings together two coupling partners. While specific intermediates vary by reaction type (e.g., Suzuki vs. Buchwald-Hartwig), the fundamental sequence of oxidative addition, a key bond-forming step (transmetalation or amine coordination), and reductive elimination remains consistent.[9][10]
Understanding this cycle is paramount for optimization and troubleshooting. For instance, the choice of phosphine ligand is critical; bulky, electron-rich ligands accelerate both the initial oxidative addition of the palladium(0) species into the C-X bond and the final, product-releasing reductive elimination step.[9][11]
Caption: Generalized Palladium(0/II) Catalytic Cycle.
Part 1: C3-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds between a halide (or triflate) and an organoboron species.[7] For the pyrazolo[4,3-d]pyrimidine scaffold, this reaction provides a direct route to C3-aryl and C3-heteroaryl derivatives, which are crucial motifs for exploring structure-activity relationships (SAR) in drug discovery programs. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Experimental Protocol: General Procedure for C3-Arylation
This protocol details a representative Suzuki-Miyaura coupling of a C3-halo-pyrazolo[4,3-d]pyrimidine with an arylboronic acid. Optimization may be required for specific substrates.[11]
Materials and Equipment:
-
C3-Bromo- or C3-Chloro-pyrazolo[4,3-d]pyrimidine derivative (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (2–5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, or Toluene/H₂O mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add the C3-halo-pyrazolo[4,3-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[12]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, to a concentration of ~0.1 M).
-
Degassing: Purge the reaction mixture by bubbling argon through the solvent for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4–24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C3-arylated pyrazolo[4,3-d]pyrimidine.
Data Presentation: Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling on electron-deficient heterocycles like pyrazolo[4,3-d]pyrimidines is highly dependent on the careful selection of reaction parameters.[11]
| Parameter | Challenge & Rationale | Recommended Solution |
| Catalyst & Ligand | Electron-deficient heterocycles can be challenging substrates. Standard ligands like PPh₃ may lead to slow oxidative addition.[11] | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or pre-catalysts (e.g., XPhos Pd G3) to accelerate the catalytic cycle.[13][14] |
| Base | The base is crucial for the transmetalation step. An inappropriate or weak base can stall the reaction. Hydrolysis of the pyrimidine ring can occur with strong, nucleophilic bases. | Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate for challenging couplings.[11] Ensure the base is finely powdered and anhydrous. |
| Solvent | The solvent must be anhydrous and thoroughly degassed. Protic or wet solvents can lead to competitive protodeboronation of the boronic acid. | Use high-purity, anhydrous solvents like 1,4-dioxane, DME, or toluene. Degassing via sparging with an inert gas is essential. |
| Side Reactions | Debromination: A common side reaction where the C3-halogen is replaced by hydrogen. Often caused by trace water or insufficiently active catalyst. Homocoupling: Dimerization of the boronic acid. | To minimize debromination, ensure strictly anhydrous conditions and use a highly active catalyst system.[12][14] |
graph "Suzuki_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes A[label="1. Reagent Loading\n(Halo-scaffold, Boronic Acid, Base)"]; B[label="2. Catalyst Addition\n(e.g., Pd(dppf)Cl₂)"]; C [label="3. Add Degassed Solvent"]; D [label="4. Inert Atmosphere Purge"]; E [label="5. Heat & Stir\n(80-110 °C, 4-24 h)"]; F [label="6. Reaction Monitoring\n(TLC / LC-MS)"]; G [label="7. Cool & Quench"]; H [label="8. Extraction & Wash"]; I[label="9. Dry & Concentrate"]; J [label="10. Column Chromatography"]; K [label="Pure C3-Aryl Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F; F -> E [label="Incomplete", style=dashed]; F -> G [label="Complete"]; G -> H -> I -> J -> K; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Part 2: C3-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is fundamental to pharmaceutical synthesis.[7][15] Applying this reaction to the C3-position of the pyrazolo[4,3-d]pyrimidine core allows for the introduction of primary and secondary amines, granting access to a rich chemical space. These amino functionalities can serve as key pharmacophoric elements, forming critical hydrogen bonds with protein targets and modulating the physicochemical properties (e.g., solubility, pKa) of the final compound.
Experimental Protocol: General Procedure for C3-Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a C3-halo-pyrazolo[4,3-d]pyrimidine. The choice of ligand and base is particularly critical and often substrate-dependent.[15][16]
Materials and Equipment:
-
C3-Bromo- or C3-Chloro-pyrazolo[4,3-d]pyrimidine derivative (1.0 equiv)
-
Primary or secondary amine (1.1–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2–5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (4–10 mol%)
-
Strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOt-Bu, or K₃PO₄) (1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen)
-
Glovebox for handling air-sensitive reagents (especially NaOt-Bu and some ligands/catalysts)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or using Schlenk technique, add the C3-halo-pyrazolo[4,3-d]pyrimidine (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to a dry Schlenk tube.[15][16]
-
Reagent Addition: Evacuate and backfill the tube with argon (3x). Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and filter through a pad of Celite to remove insoluble materials.
-
Extraction: Wash the filtrate with water and brine. Note: If the product is basic, an acidic wash may be used, but care must be taken to avoid protonating the product into the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure C3-amino-pyrazolo[4,3-d]pyrimidine derivative.
Data Presentation: Key Parameters for Success
The Buchwald-Hartwig amination requires careful control of conditions to prevent catalyst decomposition and side reactions.
| Parameter | Rationale & Importance | Recommended Systems |
| Palladium Precursor | Pd(0) sources like Pd₂(dba)₃ are often used directly. Pd(II) sources like Pd(OAc)₂ are reduced in situ by the phosphine ligand to the active Pd(0) species. | Pd₂(dba)₃ is generally reliable. Pd(OAc)₂ is also effective and often more cost-efficient. |
| Ligand | The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition, and facilitates the C-N bond-forming reductive elimination.[9] | For N-heterocyclic halides, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or bidentate ligands with a wide bite angle (e.g., Xantphos) are often superior.[15][16] |
| Base | A strong base is required to deprotonate the amine, forming the active nucleophile. The choice depends on the amine's pKa and the substrate's stability. | Sodium tert-butoxide (NaOt-Bu) is a strong, effective base but highly air- and moisture-sensitive. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent, easier-to-handle alternatives.[16] |
| Atmosphere | The Pd(0) catalytic species and many phosphine ligands are sensitive to oxidation. | The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Use of Schlenk techniques or a glovebox is mandatory for reproducibility. |
graph "Buchwald_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes A[label="1. Inert Setup (Glovebox/Schlenk)\nLoad solids: Halo-scaffold,\nPd precursor, Ligand, Base"]; B[label="2. Add Degassed Solvent & Amine"]; C [label="3. Seal Vessel & Heat\n(80-110 °C)"]; D [label="4. Monitor Reaction\n(TLC / LC-MS)"]; E [label="5. Cool & Filter through Celite"]; F [label="6. Aqueous Work-up\n(Extraction & Wash)"]; G [label="7. Dry & Concentrate"]; H [label="8. Purify via Chromatography"]; I[label="Pure C3-Amino Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D; D -> C [label="Incomplete", style=dashed]; D -> E [label="Complete"]; E -> F -> G -> H -> I; }
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
Palladium-catalyzed cross-coupling reactions are exceptionally potent tools for the late-stage functionalization and library synthesis of C3-substituted pyrazolo[4,3-d]pyrimidines. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and versatile pathways to introduce a vast array of aryl, heteroaryl, and amino substituents at this key position. By understanding the core mechanistic principles and carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocols and troubleshooting guides presented herein offer a solid foundation for scientists in drug discovery to accelerate their research and explore the full potential of the pyrazolo[4,3-d]pyrimidine scaffold.
References
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Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC. (2019, May 23). National Center for Biotechnology Information. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022, May 17). RSC Publishing. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][3][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
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Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. (2013, September 15). PubMed. [Link]
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Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC. National Center for Biotechnology Information. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. [Link]
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Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines - PMC. National Center for Biotechnology Information. [Link]
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New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (2018, August 15). ScienceDirect. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). RSC Publishing. [Link]
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). National Center for Biotechnology Information. [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]
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Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2011, August 2). Arkivoc. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. (2025, October 16). PubMed. [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
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Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2026, January 2). ResearchGate. [Link]
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Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017, January 4). ACS Publications. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023, December 22). Semantic Scholar. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021, January 4). RSC Publishing. [Link]
-
22 31 Palladium Catalyzed C-C Bond Formation. (2020, December 5). YouTube. [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012, November 19). Beilstein Journals. [Link]
Sources
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Application Notes and Protocols for N-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine Scaffolds
Introduction: The Strategic Importance of N-Alkylated Pyrazolo[4,3-d]pyrimidines in Medicinal Chemistry
The 1H-pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in drug discovery, most notably recognized in the structure of Sildenafil (Viagra®), a selective inhibitor of phosphodiesterase 5 (PDE5) for the treatment of erectile dysfunction. This heterocyclic system, a bioisostere of the natural purine framework, provides a versatile template for designing molecules that can interact with a wide array of biological targets[1][2]. The strategic N-alkylation of the pyrazole moiety within this scaffold is a critical step in the synthesis of numerous potent and selective therapeutic agents, including inhibitors of cyclin-dependent kinases (CDKs) for oncology and anti-inflammatory agents[1][3][4][5].
The N-alkylation of the 1H-pyrazolo[4,3-d]pyrimidine system introduces a significant challenge: regioselectivity. The pyrazole ring possesses two reactive nitrogen atoms, N1 and N2, and their relative nucleophilicity can be modulated by substituents on the bicyclic core and the reaction conditions employed. The precise placement of an alkyl group at either the N1 or N2 position can have a profound impact on the pharmacological activity and physicochemical properties of the resulting molecule[6]. Consequently, the development of robust and regioselective N-alkylation procedures is of paramount importance to researchers in medicinal chemistry and drug development.
This comprehensive guide provides detailed application notes and validated protocols for the N-alkylation of 1H-pyrazolo[4,3-d]pyrimidine scaffolds. We will delve into the mechanistic underpinnings of regioselectivity and offer field-proven methodologies for achieving desired N1 and N2 alkylation patterns.
Controlling Regioselectivity: The Cornerstone of N-Alkylation Strategy
The central challenge in the N-alkylation of unsymmetrical pyrazoles, including the pyrazolo[4,3-d]pyrimidine system, is the control of regioselectivity. The reaction can yield a mixture of N1 and N2 alkylated isomers, which can be difficult to separate and may exhibit distinct biological activities[6][7][8][9]. The outcome of the alkylation is a delicate interplay of several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazolo[4,3-d]pyrimidine core or the use of a bulky alkylating agent will typically direct the alkylation to the more accessible nitrogen[9].
-
Electronic Effects: The electronic properties of substituents on the heterocyclic scaffold can influence the nucleophilicity of the N1 and N2 atoms, thereby affecting the site of alkylation[9].
-
Solvent Choice: The polarity of the solvent plays a pivotal role. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) often favor the formation of a single regioisomer[9][10][11][12]. The choice of solvent can dramatically alter the regioselectivity. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using tetrahydrofuran (THF) as a solvent with sodium bis(trimethylsilyl)amide (NaHMDS) as the base leads to preferential N2-alkylation, whereas switching to DMSO reverses the selectivity to favor the N1-isomer[10][11][12]. This is attributed to the formation of different ion pair types in solution; close ion pairs in THF and solvent-separated ion pairs in DMSO[10][11][12].
-
Base/Catalyst System: The choice of base is critical in deprotonating the pyrazole nitrogen and influencing the subsequent alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium bis(trimethylsilyl)amide (NaHMDS)[7][9][11][12]. The nature of the counter-ion of the base can also play a role in directing the regioselectivity through coordination effects[10][11][12].
Visualizing the N-Alkylation Workflow
The following diagram illustrates a generalized workflow for the N-alkylation of a 1H-pyrazolo[4,3-d]pyrimidine scaffold, highlighting the key decision points for controlling regioselectivity.
Caption: Generalized workflow for N-alkylation of 1H-pyrazolo[4,3-d]pyrimidines.
Protocols for Regioselective N-Alkylation
The following protocols provide detailed, step-by-step methodologies for achieving either N1 or N2-selective alkylation of 1H-pyrazolo[4,3-d]pyrimidine scaffolds.
Protocol 1: N1-Selective Alkylation using Potassium Carbonate in DMSO
This protocol is adapted from methodologies that have been shown to favor N1-alkylation for related pyrazole systems and is a reliable starting point for achieving N1 selectivity[9]. The use of a polar aprotic solvent like DMSO is key to this selectivity[10][11][12].
Materials:
-
1H-Pyrazolo[4,3-d]pyrimidine substrate (1.0 eq)
-
Alkylating agent (e.g., alkyl halide, 1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq), finely powdered
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate or other suitable organic solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1H-pyrazolo[4,3-d]pyrimidine substrate (1.0 eq) and finely powdered potassium carbonate (2.0 - 3.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to form a solution or suspension with a concentration of approximately 0.1-0.5 M.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the pyrazole nitrogen.
-
Add the alkylating agent (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkylating agent and should be determined empirically.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. NOESY spectroscopy can be particularly useful for distinguishing between N1 and N2 isomers[6].
Protocol 2: N2-Selective Alkylation using Sodium Hydride in DMF or NaHMDS in THF
This protocol leverages conditions that have been reported to favor N2-alkylation[7][10][11][12]. The use of a strong, non-coordinating base like sodium hydride or NaHMDS in a suitable aprotic solvent is crucial for this selectivity.
Materials:
-
1H-Pyrazolo[4,3-d]pyrimidine substrate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.2 eq)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Ethyl acetate or other suitable organic solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 1H-pyrazolo[4,3-d]pyrimidine substrate (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete deprotonation.
-
Add the alkylating agent (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-alkylated regioisomer.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and NOESY spectroscopy[6].
Protocol 3: N1-Selective Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and often highly regioselective method for the N-alkylation of pyrazoles, typically favoring the less sterically hindered nitrogen, which in many cases is N1[13][14]. This reaction proceeds with inversion of configuration at the alcohol's stereocenter, a crucial consideration in stereoselective synthesis[14].
Materials:
-
1H-Pyrazolo[4,3-d]pyrimidine substrate (1.0 eq)
-
Alcohol (R-OH, 1.2 - 1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Deionized water
-
Ethyl acetate or other suitable organic solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 1H-pyrazolo[4,3-d]pyrimidine substrate (1.0 eq), the alcohol (1.2 - 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts can be challenging to remove, so careful chromatography is required.
-
Isolate the fractions containing the desired N1-alkylated product and concentrate them under reduced pressure.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Summary of N-Alkylation Conditions and Regioselectivity
| Method | Base/Reagents | Solvent | Typical Temperature | Predominant Isomer | Reference |
| Protocol 1 | K₂CO₃ | DMSO | 60-100 °C | N1 | [9][10][11][12] |
| Protocol 2 | NaH | DMF | 0 °C to RT | N2 | [7] |
| Protocol 2 | NaHMDS | THF | 0 °C to RT | N2 | [10][11][12] |
| Protocol 3 | PPh₃, DIAD/DEAD | THF | 0 °C to RT | N1 | [13][14] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). Ensure all reagents and solvents are anhydrous, especially for reactions involving NaH or the Mitsunobu protocol.
-
Poor Regioselectivity: If a mixture of isomers is obtained, careful optimization of the reaction conditions is necessary. Screening different bases, solvents, and temperatures can significantly improve the regioselectivity. For challenging separations, preparative HPLC may be required.
-
Difficult Purification: The byproducts of the Mitsunobu reaction can co-elute with the desired product. In such cases, alternative purification strategies, such as crystallization or the use of a different stationary phase for chromatography, may be beneficial.
Conclusion
The N-alkylation of 1H-pyrazolo[4,3-d]pyrimidine scaffolds is a critical transformation in the synthesis of medicinally important compounds. The protocols and insights provided in this guide offer a robust starting point for researchers to achieve their desired N-alkylated products with high regioselectivity and in good yields. By understanding the interplay of steric and electronic effects, as well as the profound influence of reaction conditions, scientists can effectively navigate the challenges of N-alkylation and accelerate the discovery of novel therapeutics.
References
-
Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves, G. D., Jr. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505–510. [Link]
-
Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves, G. D., Jr. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry. [Link]
-
Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152–157. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][7][8][15]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. [Link]
-
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[8][16]Triazolo[10][15]pyridines and Related Deaza-Compounds. (2018). ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis Online. [Link]
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Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. [Link]
-
Arnst, C. A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. [Link]
-
Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. (2025). ResearchGate. [Link]
-
Seley, K. L., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[7][8][16]Triazolo[10][15]pyridines, and Related Deaza-Compounds. PubMed. [Link]
-
Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents. (2025). PubMed. [Link]
-
Synthesis and Regioselective N- And O-Alkylation of 1h- Or 3h-[7][8][16]Triazolo[4,5-D]pyrimidine-5,7(4h,6h)-Diones (8-Azaxanthines) and Transformation. (2007). Amanote Research. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
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Titi, A. S., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. PubMed. [Link]
-
Seley, K. L., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[7][8][16]Triazolo[10][15]pyridines, and Related Deaza-Compounds. ACS Publications. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). SciSpace. [Link]
-
4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (2025). ResearchGate. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. [Link]
-
Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. (2017). PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). Semantic Scholar. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). RSC Publishing. [Link]
-
The chemistry of pyrazolopyrimidines and their applications. (n.d.). TSI Journals. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Taylor & Francis Online. [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Pyrazolo[4,3-d]pyrimidine Alkylation
Welcome to the Application Support Center. As drug development increasingly relies on complex azolo-fused heterocycles like pyrazolo[4,3-d]pyrimidines—critical scaffolds for TLR7/8 agonists, kinase inhibitors, and adenosine receptor antagonists—controlling the regioselectivity of N-alkylation has become a major bottleneck.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you decisively control N1 versus N2 alkylation.
Mechanistic Insights: The Causality of Regioselectivity
The 1H-pyrazolo[4,3-d]pyrimidine core presents a classic tautomeric dilemma. Deprotonation yields an ambident pyrazolide anion where electrophilic attack can occur at either the N1 or N2 position.
-
N1-Alkylation (Thermodynamic/Steric Control): Under standard basic conditions, the N1 position is generally more sterically accessible and thermodynamically favored. Polar aprotic solvents leave the anion poorly solvated, allowing these inherent thermodynamic preferences to dictate the outcome, leading to N1-selectivity.
-
N2-Alkylation (Kinetic/Acid-Mediated Control): Traditional base-mediated alkylation with alkyl halides often yields poor N2 selectivity and low yields due to competing hydrolysis of the electrophile. By switching to an acid-mediated pathway using free alcohols, the pyrimidine core is protonated, altering the electronic landscape. The reaction shifts to an SN1-like mechanism where the carbocation is trapped by the kinetically favored N2 nitrogen, drastically improving regioselectivity.
Troubleshooting FAQs
Q: I am trying to synthesize a TLR7/8 agonist, but my N2-alkylation yields are abysmal (<5%) when using benzyl chloride and K₂CO₃. What is going wrong? A: Under basic conditions, residual water in the solvent or base rapidly hydrolyzes activated electrophiles like benzyl chloride. Furthermore, the base-mediated pathway suffers from poor inherent regioselectivity for the N2 position (often yielding ~2:1 N2/N1 mixtures at best). To resolve this, abandon the basic conditions and alkyl halides. Switch to an acid-mediated approach using free benzyl alcohol. This suppresses electrophile decomposition and shifts the mechanism to favor N2, achieving up to 14:1 N2/N1 selectivity[1].
Q: How does solvent choice impact my base-mediated N1-alkylation? A: Solvent polarity and hydrogen-bonding capacity dictate the solvation shell of the pyrazolide anion. Polar aprotic solvents like DMSO or DMF leave the anion relatively "naked" and highly reactive, allowing the thermodynamic preference for N1 to dominate. Using K₂CO₃ in DMSO is the gold standard for driving site-selective N1-alkylation .
Q: Can I separate the N1 and N2 isomers easily if I get a mixture? A: While flash chromatography can separate them, it is highly inefficient for scale-up. The N2-alkylated isomer typically elutes slower on normal-phase silica due to its higher dipole moment compared to the N1-isomer. However, optimizing the upstream reaction conditions using the protocols below is the only viable path for kilogram-scale production.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure experimental integrity before moving to the next synthetic step.
Protocol A: Acid-Mediated N2-Selective Alkylation
Causality: Utilizing a free alcohol and an acid catalyst avoids base-catalyzed hydrolysis of the electrophile. Protonation of the heterocycle alters relative nucleophilicity, kinetically driving the SN1-like carbocation attack to the N2 position.
-
Preparation: Charge a dry reaction vessel with 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) and free benzyl alcohol (1.5 eq).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., methanesulfonic acid, 0.2 eq). Do not add any base.
-
Reaction: Heat the neat mixture or use a non-coordinating solvent (like toluene) at 80–100 °C. Stir for 12–16 hours.
-
Quenching: Cool to room temperature and quench carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Isolation: Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
-
Validation Checkpoint: Analyze the purified product via ¹H NMR. The N2-alkylated isomer will exhibit a distinct downfield shift for the pyrazole C3-H proton compared to the N1-isomer due to the disruption of the cross-conjugated system. LC-MS should confirm the target mass with a regiomeric purity of ~14:1.
Protocol B: Base-Mediated N1-Selective Alkylation
Causality: Deprotonation by a mild base in a polar aprotic solvent generates a highly reactive, poorly solvated ambident anion. Steric freedom and thermodynamic stability naturally funnel the SN2 attack of the alkyl halide to the N1 position.
-
Deprotonation: Dissolve 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous DMSO (0.2 M). Add finely powdered K₂CO₃ (2.0 eq).
-
Activation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to avoid localized exothermic spikes.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor consumption of starting material via TLC.
-
Workup: Pour the mixture into ice-cold water (5x volume of DMSO) to precipitate the product. Filter, wash with water, and dry under a vacuum.
-
Validation Checkpoint: Utilize 2D NOESY NMR. You must observe a strong spatial correlation (cross-peak) between the protons of the newly installed N1-alkyl group and the adjacent C7-substituent (or C7-H) of the pyrimidine ring, definitively proving N1 over N2 attachment.
Quantitative Data Summary
The following table synthesizes the expected outcomes based on the choice of reagents and conditions, providing a quick-reference benchmark for your experiments.
| Target Regioisomer | Alkylating Agent | Catalyst / Base | Solvent | Typical Yield | Regioselectivity |
| N2-Alkylation | Free Benzyl Alcohol | Strong Acid (e.g., MsOH) | Neat / Toluene | 72% | 14:1 (N2:N1) |
| N2-Alkylation | Benzyl Chloride | None (Thermal) | Neat | 38% | 10:1 (N2:N1) |
| N1-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | DMSO | >80% | >10:1 (N1:N2) |
| Mixed / Failed | Benzyl Chloride | K₂CO₃ | Acetone / DMF | <5% | ~2:1 (Poor) |
Workflow Visualization
Workflow for directing N1 vs N2 regioselective alkylation in pyrazolo[4,3-d]pyrimidines.
References
-
Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. Organic Letters (2025).[Link]
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds. Journal of Organic Chemistry (2018).[Link]
Sources
Purification methods for 3-iodo-1H-pyrazolo[4,3-d]pyrimidine intermediates
[1]
Module 1: Core Synthesis & Impurity Profile
The Chemistry of Iodination
The introduction of iodine at the C3 position of the 1H-pyrazolo[4,3-d]pyrimidine core is typically achieved via Electrophilic Aromatic Substitution (EAS).[1] Due to the electron-deficient nature of the pyrimidine ring, the fused pyrazole ring is the exclusive site of halogenation.[2]
Standard Protocol:
-
Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
) due to easier handling and simplified workup. -
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).
-
Temperature: 60°C – 80°C.[2]
Common Impurity Profile
| Impurity Type | Origin | Removal Strategy |
| Succinimide | Byproduct of NIS reduction.[2][3] | Water wash (highly water-soluble). |
| Unreacted Starting Material | Incomplete reaction. | Recrystallization (solubility differential). |
| Elemental Iodine ( | Decomposition of NIS. | Sodium Thiosulfate quench.[2] |
| Inorganic Salts | If using | Aqueous extraction / Desalting.[2] |
| Regioisomers (N1 vs N2) | Only applicable if alkylation follows. | Column Chromatography or Fractional Crystallization.[2] |
Module 2: Troubleshooting Guide (Q&A)
Category A: Isolation & Precipitation Issues
Q1: I added water to my DMF reaction mixture to precipitate the product, but I got a sticky brown gum instead of a solid. How do I fix this?
Diagnosis: This is a "oiling out" phenomenon caused by trapped DMF and occluded elemental iodine.[2] The lattice energy of the product is fighting against the solvation strength of the DMF/Water mix.
Corrective Protocol:
-
Decant the supernatant water.[2]
-
Dissolve the gum in a minimal amount of hot Ethanol or Methanol.
-
Slow Addition: Add this organic solution dropwise into a rapidly stirring solution of 10% aqueous Sodium Thiosulfate (
) . The thiosulfate neutralizes the iodine (removing the brown color), and the slow addition promotes ordered crystal growth over amorphous gum formation. -
Trituration: If it remains sticky, reflux the solid in Acetonitrile (MeCN) for 30 minutes and cool to room temperature. This displaces trapped DMF.[2]
Q2: My yield is significantly lower than expected after aqueous workup. Is my product water-soluble?
Diagnosis: The 1H-pyrazolo[4,3-d]pyrimidine core is amphoteric.[2]
-
Acidic: The N1-proton (pK
~10-11) can be deprotonated under basic conditions. -
Basic: The pyrimidine nitrogens can be protonated under strongly acidic conditions.[2]
Corrective Protocol:
-
Check the pH of your filtrate.[2]
-
Target pH: Adjust the aqueous slurry to pH 6–7 using dilute HCl or Acetic Acid.
-
Why? If your workup is too basic (pH > 9), the molecule forms a water-soluble salt at the N1 position. If too acidic (pH < 2), it forms a salt at N5/N7. Neutral pH ensures the molecule is in its least soluble, non-ionic form.[2]
Category B: Purification & Recrystallization[1][4]
Q3: Recrystallization from Ethanol is not removing the unreacted starting material.[2] What is the alternative?
Diagnosis: The starting material (non-iodinated core) and the product (3-iodo core) have very similar solubility profiles in protic solvents.
Alternative Solvent Systems:
-
System 1 (High Polarity): DMF : Water (1:4 ratio). Dissolve in hot DMF, then slowly add water until turbidity persists. Cool slowly.
-
System 2 (Aprotic): DMSO : Acetone.
-
System 3 (Flash Chromatography): If crystallization fails, use a silica column.
-
Eluent: Dichloromethane (DCM) : Methanol (95:5 to 90:10).
-
Note: The iodine atom increases lipophilicity significantly compared to the starting material, making separation on Silica (
) efficient.
-
Q4: The product carries a persistent yellow/orange tint even after drying.[2] Does this affect the next step?
Diagnosis: Trace elemental iodine or charge-transfer complexes.[2] While often chemically inert in nucleophilic substitutions, iodine can act as a radical scavenger or oxidant in sensitive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[2]
Purification Step:
Module 3: Visualization of Workflows
Workflow 1: Purification Decision Tree
This diagram guides you through the logical steps of isolating the pure intermediate based on the physical state of your crude reaction mixture.
Caption: Decision matrix for isolating 3-iodo-1H-pyrazolo[4,3-d]pyrimidine from crude reaction mixtures.
Workflow 2: Structural Isomerism Alert
A critical failure point in this synthesis is using the wrong starting scaffold.[2] The diagram below highlights the difference between the requested [4,3-d] isomer and the common [3,4-d] isomer.
Caption: Structural verification to distinguish the [4,3-d] target from the [3,4-d] isomer.
Module 4: Analytical Validation
To confirm the successful purification of 3-iodo-1H-pyrazolo[4,3-d]pyrimidine, use the following analytical markers.
1H-NMR Spectroscopy (DMSO-d6)
-
Loss of Signal: The key indicator of successful iodination is the disappearance of the C3-H singlet .[2] In the starting material, this proton typically appears around
8.0 – 8.5 ppm.[2] -
Broad Singlet: Look for the N1-H proton (exchangeable with
) typically broad around 13.0 – 14.0 ppm. -
Pyrimidine Protons: Two singlets (or coupled doublets) for the pyrimidine ring protons (H5 and H7) should remain, typically shifted slightly downfield due to the inductive effect of the iodine.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.[2]
-
Retention Time Shift: The 3-iodo derivative is significantly more hydrophobic (lipophilic) than the un-iodinated core. Expect the retention time to increase by 2–4 minutes compared to the starting material.[2]
References
-
ChemicalBook. (2025).[4] 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis and Properties. (Note: Cited for NIS iodination conditions applicable to fused pyrazoles).
-
National Institutes of Health (NIH) - PubChem. (2025). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine Compound Summary.
-
Google Patents. (2021).[5] WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS.[2][5] (Explicitly describes NIS iodination of the [4,3-d] scaffold).
-
American Chemical Society (ACS). (2017). Iodine Catalyzed Oxidative Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones. Journal of Organic Chemistry.
-
BenchChem. (2024). HPLC Purification of Pyrimidine Derivatives. (General guide for C18 separation of halogenated heterocycles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Iodo-Pyrazolo[4,3-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis and yield optimization of 3-iodo-pyrazolo[4,3-d]pyrimidines. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical scaffold in drug discovery and development. The pyrazolo[4,3-d]pyrimidine core is a privileged structure in numerous kinase inhibitors, and the C3-iodo derivative serves as a versatile handle for introducing further molecular complexity via cross-coupling reactions.[1][2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and help you streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 3-iodo-pyrazolo[4,3-d]pyrimidine?
The primary challenge stems from the electron-deficient nature of the pyrazolo[4,3-d]pyrimidine ring system. Unlike electron-rich pyrazoles, this fused heterocycle is significantly less susceptible to standard electrophilic aromatic substitution (SEAr). Consequently, direct iodination requires highly reactive electrophilic iodine species and carefully optimized conditions to achieve satisfactory yields while avoiding side reactions or degradation.
Q2: Which iodinating agents are most effective for this substrate?
Standard molecular iodine (I₂) is generally not electrophilic enough to iodinate this deactivated ring system on its own.[3] The most successful approaches utilize systems that generate a more potent electrophilic iodine species, such as "I⁺". Key reagents include:
-
N-Iodosuccinimide (NIS): A mild and reliable source of electrophilic iodine. Its reactivity is significantly enhanced in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), which protonates NIS to create a more powerful iodinating agent.[4][5]
-
Iodine with a Strong Oxidant: Combinations like Iodine/Ceric Ammonium Nitrate (CAN) or Iodine/Hydrogen Peroxide (H₂O₂) can generate the necessary electrophilic species in situ.[6] However, the oxidative conditions must be compatible with other functional groups on your molecule.
Q3: At which position does iodination preferentially occur on the pyrazolo[4,3-d]pyrimidine scaffold?
For the parent 1H-pyrazolo[4,3-d]pyrimidine, electrophilic attack occurs at the C3 position of the pyrazole ring. This is analogous to the C4 position in a simple pyrazole, which is generally the most electron-rich and sterically accessible site for electrophilic substitution.[6] The electronic properties of the fused pyrimidine ring further direct the substitution to this position.
Troubleshooting Guide: Optimizing Reaction Yield
This section addresses specific experimental issues. Use the following workflow diagram to guide your troubleshooting process.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Problem 1: Low or No Product Formation
Q: I've run my reaction with NIS in acetonitrile, but I'm only recovering my starting material. What's going wrong?
A: This is a classic case of insufficient electrophilicity for a deactivated heterocyclic system.
-
Causality: The pyrazolo[4,3-d]pyrimidine ring is electron-poor. N-Iodosuccinimide (NIS) alone, or even in a neutral solvent like acetonitrile, is often not a powerful enough iodinating agent to overcome this high activation energy barrier. The reaction requires a potent electrophile, which is generated when NIS is activated by a strong acid. The acid protonates the carbonyl oxygen of NIS, making the iodine atom significantly more electron-deficient and reactive.[4]
-
Solution:
-
Acid Catalysis is Key: The most reliable method is to use NIS in a strong acid as the solvent or co-solvent. Concentrated sulfuric acid is highly effective.[4] For substrates sensitive to strongly acidic conditions, trifluoroacetic acid (TFA) can be a suitable alternative.
-
Increase Temperature: If acid catalysis is still not sufficient, gently heating the reaction mixture to 50-80 °C can help overcome the activation energy barrier. Always monitor for potential degradation at higher temperatures.
-
Alternative Reagents: Consider using a pre-formed, highly reactive iodinating species or an in-situ generation method with a strong oxidant like Ceric Ammonium Nitrate (CAN) and molecular iodine (I₂). This method is particularly effective for pyrazoles bearing electron-withdrawing groups.[6]
-
Problem 2: Formation of Multiple Products and Impurities
Q: My TLC/LCMS shows the formation of the desired product, but also several other spots, including a potential di-iodinated species. How can I improve selectivity?
A: The formation of multiple products indicates that the reaction conditions are either too harsh or not properly controlled, leading to side reactions.
-
Causality (Over-Iodination): While the C3-position is the most reactive, forcing conditions (high excess of iodinating agent, high temperatures) can sometimes lead to a second iodination at another, less reactive position on the ring or on an activating substituent.
-
Causality (Degradation): Strong acids and oxidants at elevated temperatures can cause degradation of the heterocyclic core or cleavage of sensitive functional groups (e.g., N-alkyl groups, ethers).
-
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use between 1.0 and 1.2 equivalents of NIS. Adding the reagent portion-wise can help maintain a low instantaneous concentration, suppressing over-reaction.
-
Optimize Temperature and Time: Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and only warm if necessary. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Purification Strategy: If minor impurities are unavoidable, an effective purification strategy is crucial. Reverse-phase chromatography is often more effective than normal-phase silica gel for separating closely related polar heterocyclic compounds.
-
Comparative Analysis of Iodination Methods
The choice of methodology depends heavily on the substituents present on your pyrazolo[4,3-d]pyrimidine core. The following table summarizes common methods and their suitability.
| Method | Reagents | Typical Conditions | Yield Range | Pros | Cons |
| NIS in Strong Acid | N-Iodosuccinimide (NIS), H₂SO₄ or TFA | 0 °C to 80 °C, 1-18 h | 60-90% | Highly effective for deactivated systems, clean reaction profile.[4] | Harsh acidic conditions may not be suitable for all functional groups. |
| Iodine with Oxidant (CAN) | Iodine (I₂), Ceric Ammonium Nitrate (CAN) | Acetonitrile, Reflux, 12-24 h | 70-85% | Potent, effective for rings with EWGs.[6] | Strong oxidative conditions, potential for side reactions. |
| Iodine with Oxidant (H₂O₂) | Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Water or Acetic Acid, RT to 60 °C, 2-12 h | 50-80% | "Green" and environmentally benign approach.[6] | May be less effective for highly deactivated substrates. |
Validated Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid
This is the recommended starting point for most unsubstituted or deactivated pyrazolo[4,3-d]pyrimidines.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazolo[4,3-d]pyrimidine starting material (1.0 mmol).
-
Dissolution: Cool the flask in an ice bath (0 °C). Carefully and slowly add concentrated sulfuric acid (98%, ~5 mL) and stir until all the solid has dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by LCMS by carefully quenching a small aliquot in a saturated sodium bicarbonate solution and extracting with ethyl acetate. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: The product may precipitate out and can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This method is suitable for substrates that can tolerate oxidative conditions.[6]
-
Preparation: To a solution of the pyrazolo[4,3-d]pyrimidine (1.0 mmol) in acetonitrile (10 mL), add elemental iodine (I₂) (1.3 mmol, 1.3 eq).
-
Oxidant Addition: Add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir overnight. Monitor the reaction by TLC or LCMS.
-
Work-up: After cooling to room temperature, remove the solvent in vacuo.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a wash with brine.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanistic Visualization
The core chemical transformation follows a classical electrophilic aromatic substitution pathway, enhanced by acid activation.
Caption: Key steps in the electrophilic iodination of the pyrazolo[4,3-d]pyrimidine ring.
References
-
Dalton Transactions (RSC Publishing). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Available from: [Link]
-
Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1967). Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Journal of the American Chemical Society, 89(24), 6245-6249. Available from: [Link]
-
Molecules. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]
-
Russian Chemical Bulletin. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available from: [Link]
-
Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European journal of medicinal chemistry, 67, 152-157. Available from: [Link]
-
Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Scientific reports, 9(1), 7728. Available from: [Link]
-
Molecules. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]
-
RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]
-
Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Available from: [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available from: [Link]
-
PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]
-
Seela, F., & Peng, X. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic acids research, 29(10), 2249-2256. Available from: [Link]
-
Manetti, F., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 17(10), 11581-11597. Available from: [Link]
-
Artola, M., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European journal of medicinal chemistry, 143, 1245-1256. Available from: [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Objective Comparison Guide: 1H NMR Differentiation of Pyrazolo[4,3-d] and Pyrazolo[3,4-d]pyrimidines
Executive Summary & The Regioisomer Challenge
In the development of purine bioisosteres—frequently utilized as kinase inhibitors and Toll-like receptor (TLR) agonists—distinguishing between pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds is a notorious analytical bottleneck 1. Because these isomeric fused bicyclic heterocycles are often generated simultaneously during the cyclocondensation of aminopyrazole precursors, definitive structural assignment is critical for downstream structure-activity relationship (SAR) integrity.
This guide provides an objective comparison of their nuclear magnetic resonance (NMR) profiles, moving beyond ambiguous 1D chemical shifts to establish a self-validating 2D NMR protocol based on immutable through-space (NOESY) and through-bond (HMBC) physical constraints.
Electronic Causality & 1D NMR Distinctions
While 1D
-
Pyrazolo[3,4-d]pyrimidine : The pyrazole ring is fused such that the pyrimidine protons reside at C4 and C6 .
-
Pyrazolo[4,3-d]pyrimidine : The fusion is inverted, placing the pyrimidine protons at C5 and C7 .
The C7-H in the [4,3-d] isomer is typically the most deshielded proton across both systems (often > 9.0 ppm) due to the combined anisotropic deshielding from the adjacent bridgehead (C7a) and the N6 nitrogen 2. However, relying strictly on 1D shifts is a common analytical pitfall; electron-donating substituents (e.g., a 4-amino group) can shield these protons by > 1.0 ppm, causing overlapping shift ranges.
Quantitative 1D & 2D NMR Comparison Table
| Analytical Feature | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[4,3-d]pyrimidine | Causality / Physical Limit |
| Pyrimidine Protons | C4-H, C6-H | C5-H, C7-H | Determined by ring fusion geometry. |
| Typical 1H Shift (Pyrimidine) | 8.00 – 8.80 ppm | 8.50 – 9.50 ppm | C7-H experiences extreme anisotropic deshielding. |
| Typical 1H Shift (Pyrazole) | 7.90 – 8.20 ppm (C3-H) | 8.00 – 8.30 ppm (C3-H) | Minimal electronic difference at C3. |
| N1-R NOESY Correlation | None to pyrimidine protons | Strong NOE to C7-H | N1 is adjacent to C7 in [4,3-d]; separated by N7 in [3,4-d]. |
| C3-H HMBC Correlation | Strong | No | C3 is 3 bonds from C4 in [3,4-d]; 4 bonds from C5 in [4,3-d]. |
The Self-Validating Protocol: Orthogonal 2D NMR
To achieve absolute trustworthiness in structural assignment, you must employ an orthogonal system where through-space interactions (NOESY) and through-bond interactions (HMBC) independently confirm the same geometry 3.
Fig 1: Logical decision tree for orthogonal 2D NMR differentiation of pyrazolopyrimidine regioisomers.
Step-by-Step Experimental Methodology
1. Sample Preparation & 1D Acquisition
-
Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of a deuterated solvent (DMSO-
is preferred due to the poor solubility of these scaffolds in CDCl ). -
1D Acquisition: Acquire standard
H (minimum 400 MHz, 16 scans) and C (minimum 100 MHz, 512 scans) spectra. Identify the pyrazole C3-H (usually a sharp singlet near 8.1 ppm) and the highly deshielded pyrimidine protons.
2. Spatial Validation via 2D NOESY
-
Parameter Setup: Set the mixing time (
) to 300–500 ms (optimized for small molecules to allow cross-relaxation without spin diffusion). Acquire with 256 increments. -
Data Interpretation (The Causality): Irradiate the N1-substituent (e.g., an N1-methyl or N1-phenyl group).
-
In the [4,3-d] isomer , the N1 position is structurally adjacent to the C7 position. This spatial proximity (< 5 Å) physically forces a strong NOE cross-peak with the C7-H proton 4.
-
In the [3,4-d] isomer , the N1 position is separated from the nearest pyrimidine proton (C6-H) by the N7 nitrogen atom. The distance exceeds the NOE threshold, resulting in an absence of correlation .
-
3. Through-Bond Validation via 2D HMBC
-
Parameter Setup: Optimize the long-range coupling delay for
Hz (typically 62.5 ms). Acquire with 256 increments. -
Data Interpretation (The Causality): Trace the
couplings from the pyrazole C3-H proton.-
In the [3,4-d] isomer , the C3-H proton is exactly three bonds away from the pyrimidine C4 carbon (H – C3 – C3a – C4). A strong
cross-peak will be observed. -
In the [4,3-d] isomer , the C3-H proton is four bonds away from the nearest pyrimidine carbon (C5). Because
correlations are rarely observed without extended conjugation, no cross-peak to a pyrimidine CH carbon will appear.
-
Fig 2: Mechanistic causality of NOESY and HMBC correlations based on core ring fusion.
Conclusion
Relying on 1D
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules (MDPI).[Link]
-
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.[Link]
-
Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction. Beilstein Journal of Organic Chemistry (NIH).[Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry Letters.[Link]
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 3-Substituted Pyrazolo[4,3-d]pyrimidines: Unraveling Structure-Function Relationships in Kinase Inhibition
For researchers and professionals in drug development, the pyrazolo[4,3-d]pyrimidine scaffold represents a privileged heterocyclic system with significant therapeutic potential, particularly in the realm of kinase inhibition. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a cornerstone for the design of targeted anticancer agents. This guide provides an in-depth analysis of the crystal structure of 3-substituted pyrazolo[4,3-d]pyrimidines, offering a comparative perspective on how substitutions at the 3-position can influence molecular conformation, crystal packing, and ultimately, biological activity. While crystallographic data for the pyrazolo[4,3-d]pyrimidine isomer is less abundant than for its pyrazolo[3,4-d] counterpart, a detailed examination of available structures provides invaluable insights for rational drug design.
The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring gives rise to two main isomers: pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines. The arrangement of nitrogen atoms in the pyrazole ring dictates the hydrogen bonding patterns and the spatial orientation of substituents, which in turn significantly impacts their interaction with protein targets. The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed in the development of potent inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.
Synthetic Pathways to the Pyrazolo[4,3-d]pyrimidine Scaffold
The construction of the pyrazolo[4,3-d]pyrimidine core can be achieved through several synthetic strategies, typically involving the sequential construction of the pyrazole and pyrimidine rings. A common approach begins with a substituted pyrazole precursor, which is then elaborated to form the fused pyrimidine ring. The choice of starting materials and reaction conditions is critical for controlling regioselectivity and achieving the desired substitution pattern.
Experimental Protocol: A General Synthetic Route
A representative synthesis of a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine is outlined below. This multi-step process begins with the formation of a substituted pyrazole, followed by cyclization to form the pyrimidine ring, and subsequent functionalization.
Step 1: Synthesis of the Pyrazole Intermediate
-
A solution of a substituted hydrazine and a β-ketoester in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
The reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the pyrazole intermediate.
Step 2: Formation of the Pyrazolo[4,3-d]pyrimidine Core
-
The pyrazole intermediate is reacted with a suitable cyclizing agent, such as formamide or a derivative, at an elevated temperature.
-
Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected, washed, and purified by recrystallization or column chromatography.
Step 3: Functionalization at Positions 5 and 7
-
The pyrazolo[4,3-d]pyrimidine core can be further modified, for example, by chlorination at positions 5 and 7 using a chlorinating agent like phosphorus oxychloride.
-
Subsequent nucleophilic substitution reactions with various amines or other nucleophiles can then be performed to introduce diversity at these positions.
Caption: General synthetic route to 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines.
Crystal Structure Analysis: A Case Study of a 3-Cyclobutyl CDK Inhibitor
A pivotal study providing a high-resolution crystal structure of a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine bound to fully active CDK2/A2 offers profound insights into the molecular interactions governing its inhibitory activity. The compound, 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine, demonstrates the critical role of the 3-substituent in orienting the molecule within the ATP-binding pocket.[1]
Key Structural Features and Intermolecular Interactions:
The crystal structure reveals that the pyrazolo[4,3-d]pyrimidine core acts as a scaffold, forming key hydrogen bonds with the hinge region of the kinase, a characteristic interaction for ATP-competitive inhibitors. The substituents at positions 3, 5, and 7 project into different regions of the binding site, contributing to both potency and selectivity.
| Feature | Observation in the CDK2-Inhibitor Complex | Significance |
| Pyrazolo[4,3-d]pyrimidine Core | Forms hydrogen bonds with the backbone of the hinge region amino acids. | Anchors the inhibitor in the ATP-binding site, mimicking the adenine portion of ATP. |
| 3-Cyclobutyl Group | Occupies a hydrophobic pocket near the gatekeeper residue. | The size and hydrophobicity of this group are critical for affinity. Larger or more polar groups may lead to steric clashes or unfavorable interactions. |
| 7-Substituent | The [4-(pyrazol-1-yl)benzyl]amino group extends towards the solvent-exposed region. | Provides opportunities for further modification to enhance solubility and target specific interactions outside the primary binding pocket. |
| 5-Substituent | The (2-amino-1-ethyl)thio group projects into another pocket of the active site. | Contributes to the overall binding affinity and can be modified to fine-tune the inhibitor's properties. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule-protein complex involves a series of meticulous steps:
-
Crystallization: The purified protein (e.g., CDK2/A2) is mixed with the inhibitor in a solution that promotes crystallization. This is often achieved through vapor diffusion methods (hanging drop or sitting drop).
-
Data Collection: A suitable crystal is selected, cryo-protected, and mounted on a goniometer. The crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The initial electron density map is calculated, and a model of the protein-ligand complex is built into it. The model is then refined against the experimental data to improve its agreement with the observed diffraction pattern.
-
Validation: The final model is validated to ensure its stereochemical quality and agreement with the experimental data.
Caption: Workflow for determining the crystal structure of a protein-ligand complex.
Comparative Insights: The Influence of the 3-Substituent
While a direct comparison of multiple 3-substituted pyrazolo[4,3-d]pyrimidine crystal structures is limited by the available data, we can infer the impact of the 3-substituent by contrasting the observed structure with the extensive data on the isomeric pyrazolo[3,4-d]pyrimidines.
In the pyrazolo[3,4-d]pyrimidine series, the 3-position is often a key point for modification to explore hydrophobic pockets within the kinase active site. The nature of the substituent at this position, whether it be a small alkyl group, a larger aryl moiety, or a hydrogen bond donor/acceptor, significantly influences the inhibitor's potency and selectivity profile.
For the pyrazolo[4,3-d]pyrimidine scaffold, the 3-substituent is similarly positioned to probe a hydrophobic region. The cyclobutyl group in the CDK2-bound structure effectively fills a hydrophobic pocket, contributing to the compound's high affinity.[1] This observation suggests that, similar to its isomeric counterpart, the 3-position is a critical site for modulating the pharmacological properties of pyrazolo[4,3-d]pyrimidine-based inhibitors.
Hypothetical Comparison of 3-Substituents:
| 3-Substituent | Expected Influence on Crystal Packing and Biological Activity |
| Small Alkyl (e.g., methyl, ethyl) | Likely to fit into smaller hydrophobic pockets. May allow for more compact crystal packing. |
| Bulky Alkyl (e.g., cyclobutyl, t-butyl) | Can fill larger hydrophobic pockets, potentially increasing potency. May lead to less dense crystal packing due to steric hindrance. |
| Aryl (e.g., phenyl) | Can engage in π-stacking interactions in the crystal lattice and with aromatic residues in the protein active site. The electronic nature of the aryl ring can be tuned to modulate interactions. |
| Amino or other H-bonding groups | Can form additional hydrogen bonds, potentially increasing affinity and influencing crystal packing through directional interactions. |
Structure-Activity Relationships and Future Directions
The available data underscores the importance of the 3-position in dictating the biological activity of pyrazolo[4,3-d]pyrimidines. The development of novel inhibitors will continue to rely on the strategic modification of this position to optimize interactions within the target's active site.
Future work in this area should focus on:
-
Systematic Synthesis and Crystallization: A concerted effort to synthesize and crystallize a series of 3-substituted pyrazolo[4,3-d]pyrimidines with diverse alkyl and aryl groups is needed to build a comprehensive structural database.
-
Comparative Crystallographic Analysis: Detailed comparison of the crystal structures of these analogs will provide a clearer understanding of how the 3-substituent influences solid-state properties and intermolecular interactions.
-
Correlation with Biological Data: Linking the observed structural features to biological activity data (e.g., kinase inhibition, cellular potency) will enable the development of robust structure-activity relationships, guiding the design of next-generation inhibitors with improved efficacy and selectivity.
References
-
Škoda, J., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 8881–8896. [Link]
Sources
Comparison of kinase inhibition: pyrazolo[4,3-d] vs [3,4-d] scaffolds
Topic: Comparison of Kinase Inhibition: Pyrazolo[4,3-d] vs. [3,4-d] Pyrimidine Scaffolds Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.
Executive Summary: The Isostere Divergence
In the landscape of kinase inhibitor design, the purine bioisostere is king. While both pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds mimic the adenine core of ATP, they are not interchangeable. This guide dissects the structural, synthetic, and functional divergences of these two isomers.
-
The [3,4-d] Scaffold: The "Canonical" Isostere. It aligns closely with adenine’s geometry, making it the backbone of choice for Src (PP1, PP2) and BTK inhibitors (Ibrutinib derivatives). It is synthetically accessible but prone to promiscuity if not decorated with precise "gatekeeper" targeting groups.
-
The [4,3-d] Scaffold: The "Inverse" Isostere. It offers altered hydrogen-bonding vectors and solubility profiles. It has emerged as a privileged scaffold for Cyclin-Dependent Kinases (CDKs), particularly where selectivity against highly homologous isoforms (e.g., CDK7 vs. CDK2) is required.
Part 1: Structural Chemistry & Binding Modes
The core difference lies in the fusion of the pyrazole ring to the pyrimidine. This shift relocates the nitrogen atoms, fundamentally altering the exit vectors for substituents and the electronic landscape of the hinge-binding motif.
The Vector Analysis
The following diagram illustrates the core numbering and vector differences. Note how the N-H donor positions shift relative to the C-substituents.
Figure 1: Structural isomerism affecting substituent vectors in the ATP binding pocket.
Binding Mode Mechanics
-
Pyrazolo[3,4-d]pyrimidine:
-
Hinge Interaction: Typically binds via the pyrimidine N and the exocyclic amine (if present at C4).
-
The "Flip" Phenomenon: A critical insight for medicinal chemists is that [3,4-d] scaffolds can adopt a "flipped" (180° rotated) binding mode in certain kinases (e.g., Protein Kinase D), where the pyrazole moiety interacts with the hinge instead of the pyrimidine. This plasticity allows for unexpected SAR (Structure-Activity Relationship) outcomes [1].
-
Key Drug Class: Src Family Kinase (SFK) inhibitors like PP1 and PP2 utilize this scaffold to wedge into the hydrophobic pocket, with the tert-butyl group at C3 acting as a selectivity filter.
-
-
Pyrazolo[4,3-d]pyrimidine:
-
Hinge Interaction: The "inverse" arrangement often positions the scaffold to favor interactions with specific residues like Glu81 and Leu83 in CDKs.
-
Selectivity Mechanism: The [4,3-d] geometry is particularly effective in exploiting subtle differences in the active site "roof" or solvent channel. For example, the inhibitor LGR6768 uses this scaffold to achieve high selectivity for CDK7 over CDK2 by orienting a biphenyl substituent to exploit the wider cavity of CDK7 [2].
-
Part 2: Comparative Performance Data
The following table synthesizes experimental data comparing the utility of these scaffolds in specific contexts.
| Feature | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[4,3-d]pyrimidine |
| Primary Targets | Src, BTK, EGFR, mTOR | CDKs (CDK7, CDK2, CDK9), CK1 |
| Solubility | Moderate; often requires solubilizing tails (e.g., piperazine). | Generally higher polarity; N-position shift can improve aqueous solubility. |
| Metabolic Stability | C3-position is a metabolic soft spot (oxidation). | N1/N2 alkylation patterns significantly influence microsomal stability. |
| Selectivity Profile | Tendency for "pan-kinase" activity (e.g., PP2 hits many SFKs). | Tunable for isoform selectivity (e.g., CDK7 vs CDK2) via C3/C7 vectors. |
| Synthetic Access | High.[1][2] One-pot cyclization from malononitriles.[3] | Moderate. Often requires nitropyrazole or specific carboxylic acid precursors. |
Part 3: Experimental Protocols
To validate the inhibition profile of these scaffolds, a robust, self-validating kinase assay is required. We recommend the ADP-Glo™ Kinase Assay (Promega) due to its high Z' factor and resistance to compound interference (fluorescence quenching), which is common with fused heterocyclic systems.
Protocol: ADP-Glo Kinase Assay for Scaffold Validation
Objective: Determine IC50 values for [3,4-d] vs [4,3-d] analogs against a target kinase (e.g., CDK2/CyclinA).
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: Histone H1 (for CDKs) or Poly(Glu,Tyr) (for Src).
-
Ultrapure ATP (Km concentration specific to the kinase).
Workflow:
-
Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (start at 10 μM, 1:3 serial dilution). Acoustic dispensing (Echo) is preferred to minimize DMSO carryover.
-
Enzyme Reaction:
-
Add 2 μL of Kinase/Substrate mix to 384-well low-volume white plate.
-
Add 50 nL of compound (final DMSO < 1%).
-
Incubate 10 min at RT (allows compound to bind hinge).
-
Add 2 μL of ATP to initiate. Incubate 60 min at RT.
-
-
ADP Detection:
-
Add 4 μL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 8 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU).
Self-Validation Steps (Quality Control):
-
Z' Factor: Must be > 0.5. (Calculated using High Control [Enzyme+Substrate+ATP+DMSO] and Low Control [No Enzyme]).
-
Reference Inhibitor: Include Staurosporine (pan-kinase) or Roscovitine (CDK specific) as a benchmark.
-
Interference Check: Run a "compound only" well with ADP substrate to ensure the scaffold does not inhibit the Luciferase enzyme itself.
Synthetic Pathways Diagram
The synthetic divergence is critical for medicinal chemistry planning.
Figure 2: Comparative synthetic routes. The [3,4-d] route is generally more convergent.
Part 4: Expert Commentary & Future Outlook
The "Scaffold Hopping" Strategy: When a project stalls due to IP constraints or poor metabolic stability with a [3,4-d] lead, "hopping" to the [4,3-d] isomer is a proven strategy. The [4,3-d] scaffold often retains the key hinge-binding hydrogen bonds (N-H...O=C and N...H-N) but presents the hydrophobic bulk of the molecule to the solvent front at a slightly different angle.
Case Study: CDK7 Selectivity Recent work on LGR6768 demonstrates the power of the [4,3-d] scaffold.[4][5][6] By utilizing the specific geometry of the [4,3-d] core, researchers were able to position a biphenyl group to interact with the "gatekeeper" region in a way that [3,4-d] analogs could not, achieving nanomolar potency against CDK7 while sparing CDK1/2 [2].
Recommendation:
-
Start with [3,4-d] for broad spectrum screening and ease of synthesis (Src/TK targets).
-
Switch to [4,3-d] when fine-tuning for isoform selectivity (CDKs) or when solubility becomes a bottleneck.
References
-
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Source: PMC / RSC Med Chem. URL:[Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Source: bioRxiv / ResearchGate. URL:[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry.[7] URL:[Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to Pyrazolo[4,3-d]pyrimidine Analogs as Tubulin Polymerization Inhibitors
In the landscape of oncology drug discovery, the microtubule network remains a cornerstone therapeutic target. The dynamic instability of tubulin polymerization is a critical process for cell division, and its disruption can lead to mitotic arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comprehensive analysis of a promising class of small molecules, the pyrazolo[4,3-d]pyrimidines, as potent inhibitors of tubulin polymerization. We will delve into the experimental data supporting their efficacy, compare their performance against established agents, and provide a detailed, field-proven protocol for the tubulin polymerization assay, a pivotal technique in their evaluation.
The Rationale for Targeting Tubulin with Pyrazolo[4,3-d]pyrimidines
Microtubules, polymers of α- and β-tubulin heterodimers, are integral to the formation of the mitotic spindle during cell division.[1] Small molecules that interfere with tubulin dynamics are broadly categorized as microtubule-stabilizing or -destabilizing agents. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent anti-proliferative activity by inhibiting tubulin polymerization.[2][3] These compounds typically bind to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents the incorporation of tubulin dimers into growing microtubules, ultimately leading to microtubule depolymerization.[4][5]
A significant advantage of certain pyrazolo[4,3-d]pyrimidine analogs is their ability to circumvent common mechanisms of drug resistance that limit the clinical utility of established microtubule-targeting agents like taxanes and vinca alkaloids.[2] These resistance mechanisms include the overexpression of drug efflux pumps such as P-glycoprotein (Pgp) and the expression of specific tubulin isotypes like βIII-tubulin.[1][2]
Quantitative Comparison of Pyrazolo[4,3-d]pyrimidine Analogs
The following table summarizes the in vitro activity of a series of N1-methyl pyrazolo[4,3-d]pyrimidine analogs against tubulin polymerization. The data is benchmarked against Combretastatin A-4 (CA-4), a well-characterized tubulin inhibitor that also binds to the colchicine site.
| Compound | Tubulin Polymerization IC50 (µM) | Inhibition of [3H]Colchicine Binding (%) at 5 µM | Reference |
| 9 | 0.45 | >94 | [2][6] |
| 11 | 0.42 | >94 | [2][6] |
| 12 | 0.49 | >94 | [2][6] |
| 13 | 0.42 | >94 | [2][6] |
| 14 | ~1 | Not Reported | [2][6] |
| 15 | ~1 | >94 | [2] |
| 16 | ~1 | >94 | [2][6] |
| 10 | No effect | Not Reported | [2][6] |
| CA-4 | 0.54 | >94 | [2] |
Data Interpretation:
The data clearly demonstrates that several N1-methyl pyrazolo[4,3-d]pyrimidine analogs (compounds 9 , 11 , 12 , and 13 ) exhibit potent inhibition of tubulin polymerization, with IC50 values in the sub-micromolar range, comparable or superior to the reference compound, CA-4.[2][3] The strong inhibition of [3H]colchicine binding by these compounds further corroborates their mechanism of action through interaction with the colchicine-binding site on tubulin.[2] Notably, compound 10 was inactive, highlighting the importance of specific structural features for activity. The isosteric replacement of a 4'-methoxy group with a 4'-thiomethyl group (as in compound 15 ) maintained potent inhibition of colchicine binding, indicating some tolerance for modification at this position.[2]
Mechanism of Action: Disrupting Microtubule Dynamics
The inhibitory effect of pyrazolo[4,3-d]pyrimidine analogs on tubulin polymerization leads to a cascade of cellular events culminating in apoptosis. The proposed mechanism is illustrated in the following diagram:
Caption: Mechanism of pyrazolo[4,3-d]pyrimidine-induced apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol provides a robust, step-by-step method for assessing the effect of compounds on tubulin polymerization by measuring changes in turbidity. The principle lies in the light scattering properties of microtubules; as tubulin dimers polymerize, the increase in microtubule mass leads to a proportional increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[7]
I. Reagents and Materials
-
Lyophilized tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM in water)
-
Glycerol
-
Test compounds (e.g., pyrazolo[4,3-d]pyrimidine analogs) and control compounds (e.g., Paclitaxel as a polymerization enhancer, Nocodazole or Colchicine as a polymerization inhibitor)
-
DMSO (for dissolving compounds)
-
96-well clear bottom microplates
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm
II. Experimental Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay.
III. Step-by-Step Methodology
A. Reagent Preparation (Perform on Ice)
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL with ice-cold General Tubulin Buffer. Let it sit on ice for 15 minutes with gentle swirling to ensure complete solubilization. Expertise & Experience: Working on ice is critical to prevent premature tubulin polymerization.
-
Compound and Control Preparation: Prepare 10X stock solutions of your test compounds and controls (e.g., 100 µM Paclitaxel, 100 µM Nocodazole) in General Tubulin Buffer. The final concentration in the assay will be 1X. A vehicle control (e.g., DMSO at the same final concentration as in the compound wells) must be included. Trustworthiness: The inclusion of both positive (Nocodazole) and negative (vehicle) controls is essential for validating the assay's performance and ensuring that any observed effects are compound-specific.
-
Tubulin Polymerization Mix: Prepare the final tubulin solution for the assay. For a final tubulin concentration of 3 mg/mL, dilute the 10 mg/mL stock. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep this mix on ice until ready to use. Expertise & Experience: Glycerol is included to enhance tubulin polymerization, resulting in a more robust signal.[7]
B. Assay Procedure
-
Plate Pre-warming: Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Compound Addition: Pipette 10 µL of the 10X compound/control solutions into the appropriate wells of the pre-warmed plate.
-
Initiation of Polymerization: Using a multichannel pipette, add 90 µL of the ice-cold Tubulin Polymerization Mix to each well to initiate the reaction. Mix gently by pipetting up and down, avoiding the formation of bubbles. Trustworthiness: The temperature shift from ice to 37°C is the trigger for polymerization. A multichannel pipette ensures near-simultaneous initiation across wells, which is crucial for kinetic assays.
-
Data Acquisition: Immediately place the plate in the 37°C reader and begin kinetic measurements of absorbance at 340 nm every minute for 60 to 90 minutes.
IV. Data Analysis
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and the controls.
-
The resulting curves will represent the three phases of microtubule polymerization: nucleation (lag phase), growth (elongation phase), and steady-state equilibrium.
-
Determine the IC50 value for inhibitory compounds by plotting the maximum polymerization rate (Vmax) or the final absorbance at steady-state against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents that target microtubule dynamics. Experimental data from tubulin polymerization assays confirm that specific analogs are potent inhibitors, acting through the colchicine-binding site, with efficacy comparable to established inhibitors like CA-4.[2][3] Furthermore, the ability of these compounds to overcome clinically relevant drug resistance mechanisms underscores their therapeutic potential.[2] Future research should focus on optimizing the pharmacokinetic properties of these analogs and evaluating their in vivo efficacy and safety in preclinical cancer models. The robust and self-validating tubulin polymerization assay protocol detailed herein will continue to be an indispensable tool in these endeavors.
References
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available at: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC. Available at: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents - ResearchGate. Available at: [Link]
-
Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - Taylor & Francis. Available at: [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. Available at: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed. Available at: [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC. Available at: [Link]
-
Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. Available at: [Link]
-
Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Available at: [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available at: [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy - MDPI. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. Available at: [Link]
-
What are the therapeutic candidates targeting Tubulin? - Patsnap Synapse. Available at: [Link]
Sources
- 1. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Standard Operating Procedure & Safety Guide: Handling 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine
Here is the comprehensive Standard Operating Procedure (SOP) and Chemical Safety Guide for handling the specified compound.
Chemical Profile & Mechanistic Hazard Assessment
3-Iodo-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1934786-76-1)[1] is a halogenated fused bicyclic heterocycle. In drug discovery and development, the pyrazolo[4,3-d]pyrimidine core acts as a highly effective purine bioisostere, frequently utilized as a scaffold in the synthesis of novel kinase inhibitors and nucleotide analogs.
Causality of Hazards: The primary hazards of this compound stem directly from its molecular structure. The presence of the iodine atom at the 3-position significantly increases the molecule's lipophilicity and electrophilic potential. While this structural feature makes it an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), it also enhances its ability to cross biological membranes. Because the core mimics endogenous purines, unintended exposure carries a high risk of potent biological activity, including off-target kinase inhibition or DNA intercalation. Consequently, it must be handled under the strict guidelines of the 2[2] as a potent, biologically active research chemical.
Personal Protective Equipment (PPE) Matrix
According to the National Research Council's 3[3], PPE selection must be driven by a mechanistic understanding of the chemical's physical state and its interactions with laboratory solvents.
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness) | Nitrile provides a strong barrier against fine powders. Double gloving is required because polar aprotic solvents (DMSO, DMF) used to dissolve this compound can rapidly carry dissolved lipophilic molecules through compromised glove materials. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents ocular exposure to aerosolized micro-particulates generated during the breaking of static charge when weighing dry powders. |
| Body Protection | Fluid-resistant Lab Coat (e.g., Tyvek or treated cotton) | Prevents the accumulation of bioactive dust on street clothes, mitigating secondary exposure risks outside the laboratory environment. |
| Respiratory | N95 / PAPR (if engineering controls fail) | While primary handling must occur in a fume hood, respiratory protection is a necessary fallback if the compound must be handled on an open benchtop due to equipment failure. |
Operational Plan: Handling & Dissolution Workflow
Engineering Controls: All manipulation of the dry powder must be performed within a certified Chemical Fume Hood or a Class II Type B2 Biological Safety Cabinet to maintain negative pressure and prevent inhalation exposure[3].
Workflow for safe handling and dissolution of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine.
Step-by-Step Methodology:
-
Preparation: Line the analytical balance inside the fume hood with disposable anti-static weighing paper to catch any stray particulates.
-
Static Mitigation: 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine is a fine powder highly prone to static fly. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vial to prevent aerosolization.
-
Transfer: Carefully transfer the required mass using a micro-spatula. Cap the source vial immediately to prevent moisture ingress, which can degrade the iodo-pyrimidine core over time.
-
Dissolution: Add the chosen solvent (typically anhydrous DMSO or DMF for biological stock solutions) directly to the receiving vial inside the hood. Do not transport dry powder across the lab.
-
Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol) to capture any trace dust before removing your hands from the hood.
Logistical Disposal Plan
Due to the presence of the heavy iodine atom, any waste containing 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine must be strictly segregated. Under 4[4], halogenated solvents and compounds require specific thermal destruction protocols to prevent the environmental release of toxic halogenated byproducts.
EPA-compliant waste segregation logic for halogenated pyrimidine derivatives.
Step-by-Step Disposal Protocol:
-
Segregation: Place all liquid waste, contaminated pipette tips, and weighing papers into a designated "Halogenated Organic Waste" container. Do not mix with standard non-halogenated solvent waste.
-
Labeling: Clearly label the container with the chemical name, the hazard class (Toxic/Irritant), and the specific halogen present (Iodine).
-
Storage & Transport: Store waste in a secondary containment tray in a well-ventilated satellite accumulation area until collection by an EPA-permitted hazardous waste vendor for high-temperature incineration[4].
Spill Response Protocol
In the event of a dry powder spill outside the engineering controls:
-
Evacuate & Isolate: Clear personnel from the immediate vicinity to prevent tracking the bioactive powder throughout the facility.
-
Don PPE: Ensure double gloves, safety goggles, and an N95 respirator are worn before approaching the spill.
-
Containment: Do not sweep dry powder, as this generates inhalable aerosols. Cover the spill with damp absorbent paper (using water or a mild surfactant).
-
Collection: Carefully scoop the damp paper and dissolved compound into a sealable hazardous waste bag.
-
Surface Decontamination: Wash the area with a 10% bleach solution or an appropriate laboratory detergent, followed by a water rinse, to ensure complete removal of the bioactive residue.
References
-
BLDpharm. "1934786-76-1 | 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine." bldpharm.com. 1
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." osha.gov. 2
-
National Research Council (US) Committee. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf." nih.gov. 3
-
Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." epa.gov. 4
Sources
- 1. 1934520-91-8|3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine|BLDpharm [bldpharm.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
